molecular formula C6H2Cl2INO2 B1410308 1,5-Dichloro-3-iodo-2-nitrobenzene CAS No. 1803850-87-4

1,5-Dichloro-3-iodo-2-nitrobenzene

Cat. No.: B1410308
CAS No.: 1803850-87-4
M. Wt: 317.89 g/mol
InChI Key: VFUYFGYIBZQIJA-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-iodo-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2Cl2INO2 and its molecular weight is 317.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUYFGYIBZQIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and reactivity profile of 1,5-Dichloro-3-iodo-2-nitrobenzene . This document is designed for organic chemists and drug discovery scientists utilizing this scaffold for orthogonal cross-coupling and heterocycle synthesis.

CAS Registry Number: 1803850-87-4 Formula:


Molecular Weight:  317.89  g/mol [1]

Executive Summary

This compound is a highly functionalized aromatic building block characterized by its orthogonal reactivity .[1] The molecule features four distinct functional handles on a benzene core: a nitro group (activator/precursor), an iodine atom (high-reactivity cross-coupling site), and two chlorine atoms in chemically distinct environments (one activated for


, one deactivated).[2]

This scaffold is particularly valuable in Medicinal Chemistry for the rapid generation of libraries. It serves as a "linchpin" intermediate, allowing sequential functionalization:

  • C3-Iodine: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2]

  • C1-Chlorine: Nucleophilic Aromatic Substitution (

    
    ) due to ortho-nitro activation.[1]
    
  • C2-Nitro: Reduction to aniline for cyclization (e.g., benzimidazoles, quinoxalines).

  • C5-Chlorine: A robust "anchor" residue that typically remains through early steps.[1]

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing nitro group and the halogen substituents.[2]

Substituent Effects[1]
  • Nitro Group (

    
    ):  The strongest electron-withdrawing group (EWG) on the ring. It exerts a strong 
    
    
    
    (mesomeric) and
    
    
    (inductive) effect.[1]
    • Impact: It dramatically lowers the LUMO energy of the ring, activating the ortho positions (

      
       and 
      
      
      
      ) toward nucleophilic attack.
  • Iodine (

    
    ):  Located ortho to the nitro group. The 
    
    
    
    bond is the weakest (
    
    
    65 kcal/mol), making it the primary site for oxidative addition by transition metals.
  • Chlorine (

    
    ):  Located ortho to the nitro group.[3] While the 
    
    
    
    bond is strong (
    
    
    95 kcal/mol), the ortho-nitro activation makes this site susceptible to displacement by strong nucleophiles (
    
    
    ).
  • Chlorine (

    
    ):  Located meta to the nitro group. This position lacks resonance activation.[3] Consequently, the 
    
    
    
    bond is chemically inert under standard coupling or substitution conditions, often serving as a lipophilic handle in final drug candidates.
Physical Properties
PropertyValue / Description
Appearance Yellow to orange crystalline solid
Melting Point Typically >60°C (Isomeric analogs range 50–150°C)
Solubility High: DCM, EtOAc, THF, DMSO. Low: Water, Hexanes.
Stability Stable under ambient conditions.[4] Light sensitive (C-I bond).

Synthesis Pathways[1][5]

The most robust synthetic route involves the regioselective nitration of 1,3-dichloro-5-iodobenzene .[1] This exploits the directing effects of the halogens to install the nitro group in the only accessible position that is ortho to both iodine and chlorine.

Retrosynthetic Logic

The precursor, 1,3-dichloro-5-iodobenzene, directs electrophiles to the ortho and para positions relative to the halogens.

  • Position 2 (between two Cl): Sterically occluded.

  • Position 4/6 (between Cl and I): Sterically accessible and electronically favored.

Nitration at position 4 yields the target structure (renumbered as C2-nitro, C1/C5-dichloro, C3-iodo).[1]

Protocol: Nitration of 1,3-Dichloro-5-iodobenzene

Reagents:


 (fuming), 

,

.
  • Preparation: Dissolve 1,3-dichloro-5-iodobenzene (1.0 eq) in concentrated

    
     at 
    
    
    
    .
  • Addition: Dropwise add a mixture of fuming

    
     (1.1 eq) and 
    
    
    
    while maintaining internal temperature
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Pour onto crushed ice. The yellow precipitate is filtered, washed with water and cold bicarbonate solution to remove acid traces.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) yields this compound.[1]

Visualization of Synthesis

Synthesis SM 1,3-Dichloro-5-iodobenzene Reagents HNO3 / H2SO4 (Electrophilic Aromatic Substitution) SM->Reagents Intermediate Sigma Complex Reagents->Intermediate Nitronium Ion Attack Product This compound (Target) Intermediate->Product -H+

Figure 1: Electrophilic nitration pathway. The nitro group installs selectively at the position ortho to Iodine and Chlorine.

Reactivity Profile & Applications

The "Tri-Orthogonal" nature of this scaffold allows for sequential, programmable synthesis.

Chemoselectivity Hierarchy[1]
  • Most Reactive:

    
     (Palladium-catalyzed coupling).[1]
    
  • Intermediate:

    
     (Nucleophilic Aromatic Substitution).
    
  • Least Reactive:

    
     (Stable).
    
Divergent Synthesis Workflow

Researchers can utilize this order of operations to build complex heterocycles.

Step A: Suzuki-Miyaura Coupling (Site C3)

The iodine atom reacts preferentially with boronic acids at room temperature or mild heating (


).[1]
  • Conditions:

    
    , 
    
    
    
    ,
    
    
    , Dioxane/Water.
  • Outcome: Retention of the nitro group and both chlorines.

Step B:

Displacement (Site C1)

Following the coupling, the


 remains activated by the ortho-nitro group.
  • Nucleophiles: Primary amines (

    
    ), Alkoxides (
    
    
    
    ), Thiols (
    
    
    ).[1]
  • Conditions:

    
     or 
    
    
    
    , DMF/DMSO,
    
    
    .
  • Note: The

    
     is meta to the nitro group and does not react, ensuring regioselectivity.
    
Step C: Nitro Reduction & Cyclization (Site C2)

Reduction of the nitro group yields an aniline. If Step B installed an amine, the resulting diamine can be cyclized to form benzimidazoles.

  • Conditions:

    
     or 
    
    
    
    .
Reactivity Diagram

Reactivity Core This compound Pd_Cond Pd(0) / Ar-B(OH)2 (Suzuki Coupling) Core->Pd_Cond Site: C3-I (Fastest) SnAr_Cond R-NH2 / Base (SnAr Displacement) Core->SnAr_Cond Site: C1-Cl (Activated) Red_Cond Fe / AcOH (Nitro Reduction) Core->Red_Cond Site: C2-NO2 Prod_1 3-Aryl-1,5-dichloro-2-nitrobenzene Pd_Cond->Prod_1 Prod_2 1-Amino-5-chloro-3-iodo-2-nitrobenzene SnAr_Cond->Prod_2 Prod_3 1,5-Dichloro-3-iodo-2-aniline Red_Cond->Prod_3

Figure 2: Divergent reactivity map.[1] The C3-Iodine bond is the primary handle for carbon-carbon bond formation.[1]

Safety & Handling

  • Hazards: Like most halogenated nitroaromatics, this compound is likely toxic if swallowed and a skin irritant .

  • Energetics: Nitro compounds can be explosive if heated under confinement. Do not distill neat.

  • Storage: Store in amber vials (iodine stability) at

    
    .
    

References

  • BLD Pharm . (n.d.). This compound Product Page. Retrieved from

  • PubChem . (2025).[5] 1,3-Dichloro-5-iodobenzene (Precursor Data). National Library of Medicine. Retrieved from

  • Organic Chemistry Portal . (n.d.). Nucleophilic Aromatic Substitution (SnAr). Retrieved from

  • BenchChem . (2025). Dichloronitrobenzene Isomers: Synthesis & Reactivity. Retrieved from

Sources

Strategic Solubility Profiling of 1,5-Dichloro-3-iodo-2-nitrobenzene: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Thermodynamic Analysis of 1,5-Dichloro-3-iodo-2-nitrobenzene Content Type: Technical Whitepaper / Experimental Framework Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.

Executive Summary

This compound (CAS: 189576-09-8) represents a highly functionalized aromatic scaffold critical for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in the synthesis of agrochemicals and pharmaceutical intermediates. Due to its specific halogenation pattern, public solubility data is sparse compared to its non-iodinated analogs.

This guide provides a predictive solubility landscape and a validated experimental protocol for determining the solid-liquid equilibrium (SLE) of this compound. By synthesizing data from structural analogs (e.g., 1,3-dichloro-2,4,6-trinitrobenzene and 4-chloro-2-iodo-1-nitrobenzene), we establish a baseline for solvent selection in purification and crystallization processes.

Chemical Context & Predicted Solubility Landscape

Structural Analysis

The molecule features a benzene core with three distinct electron-withdrawing groups (EWGs): two chlorines and one nitro group, alongside a polarizable iodine atom.

  • Lipophilicity: High. The halogen saturation significantly reduces water solubility.

  • Polarity: Moderate. The nitro group creates a permanent dipole, while the iodine atom introduces significant polarizability (London dispersion forces).

Predicted Solvent Interaction (The "Like Dissolves Like" Matrix)

Based on thermodynamic data from structurally similar chlorinated nitrobenzenes (DCNB) and iodinated aromatics, the solubility behavior of this compound follows a distinct hierarchy.

Table 1: Predicted Solubility Trends & Solvent Suitability

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic DriverApplication
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with the nitro group.Reaction Medium
Polar Aprotic Acetone, AcetonitrileHigh Dipole interactions; lower viscosity aids mass transfer.Dissolution/Transfer
Esters Ethyl AcetateModerate-High Van der Waals + weak dipole interactions.Extraction/Work-up
Aromatic Toluene, XyleneModerate

-

stacking interactions with the benzene ring.
Recrystallization
Alcohols Methanol, EthanolLow-Moderate Hydrogen bonding (solvent-solvent) competes with solute interaction.Anti-solvent
Alkanes Hexane, HeptaneVery Low Lack of polar interaction; high energy barrier for cavity formation.Washing/Precipitation

Technical Insight: The presence of the Iodine atom at the 3-position typically enhances solubility in polarizable solvents (like Toluene or Chloroform) compared to the chloro-only analog, due to increased dispersion forces.

Experimental Protocol: Laser Dynamic Method

Standardized methodology for generating high-precision solid-liquid equilibrium (SLE) data.

To validate the predicted values above, the Laser Dynamic Method is the gold standard, minimizing solvent evaporation and ensuring true equilibrium detection.

Materials & Setup
  • Solute: this compound (Purity >98% by HPLC).

  • Solvents: Analytical grade (dried over molecular sieves).

  • Apparatus: Jacketed glass vessel (50 mL), laser monitoring system (e.g., He-Ne laser), photodetector, magnetic stirrer, programmable water bath (

    
     0.05 K).
    
Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of the solute into the jacketed vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent.
    
  • Equilibration (Heating): Heat the mixture slowly (

    
     K/h) while stirring. The laser beam passes through the suspension.
    
  • Dissolution Detection: As the solid dissolves, the scattering of the laser beam decreases. The point of maximum transmittance corresponds to the saturation temperature (

    
    ).
    
  • Iteration: Add more solute to the same mixture and repeat to find the next

    
    , generating a polythermal curve.
    
Calculation

The mole fraction solubility (


) is calculated as:


Where

and

are the molar masses of the solute and solvent, respectively.[1][2][3][4]

Mandatory Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solute & Solvent Prep Weighing Gravimetric Weighing (Precision ±0.0001g) Start->Weighing Mixing Mix in Jacketed Vessel (Magnetic Stirring) Weighing->Mixing LaserSetup Laser Transmission Setup (Dynamic Monitoring) Mixing->LaserSetup Heating Controlled Heating (Rate < 2 K/h) LaserSetup->Heating Detection Detect Max Transmittance (Saturation Point) Heating->Detection Scattering decreases Detection->Weighing Add more solute (Next Data Point) Calculation Calculate Mole Fraction (x) Detection->Calculation Record T_sat Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Calculation->Modeling

Caption: Workflow for the Laser Dynamic Method to determine solid-liquid equilibrium temperatures.

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be correlated to allow for interpolation at different temperatures.

The Modified Apelblat Equation

This is the most reliable model for non-ideal solutions of nitro-aromatics.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3][5][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

To understand the driving forces (enthalpy vs. entropy), apply the van't Hoff analysis:



  • Positive

    
     : Indicates an endothermic process (solubility increases with T).
    
  • Positive

    
     : Indicates entropy-driven dissolution (disorder increases).
    

Expected Outcome for this compound: Based on analogs like DCTNB [1], the dissolution is expected to be endothermic (


) and entropy-driven  (

), meaning heating is required to achieve high concentrations for crystallization.

References

  • Measurement and correlation of solubility of 1,3-dichloro-2,4,6-trinitrobenzene. Source: Journal of Chemical & Engineering Data. Context: Provides the closest structural analog data and validates the Laser Dynamic Method for chlorinated nitrobenzenes. Link:[Link] (Journal Landing Page)

  • Solubility of Dichloronitrobenzene Isomers in Organic Solvents. Source: ResearchGate / Journal of Molecular Liquids. Context: Establishes solubility trends for the dichloro-nitro scaffold. Link:[Link]

  • Thermodynamic Models for Solubility (Apelblat Equation). Source: NIST / TRC. Context: Standard mathematical framework for solubility correlation.[4] Link:[Link]

Sources

Literature review on halogenated nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediates in Pharmaceutical Synthesis

Executive Summary

Halogenated nitrobenzenes (HNBs) represent a cornerstone class of electrophilic building blocks in medicinal chemistry. Their dual functionality—possessing both a strongly electron-withdrawing nitro group and a labile halogen—creates a unique "push-pull" electronic environment. This guide analyzes the structural causality governing their reactivity, details protocols for their chemoselective transformation, and outlines their critical role in the synthesis of modern therapeutics.

Part 1: Structural Properties & Reactivity Profile

The utility of HNBs is defined by the synergistic relationship between the nitro group (


) and the halogen substituent (

).
The Electronic Landscape

The nitro group is a strong deactivator via both induction (


) and resonance (

). When positioned ortho or para to a halogen, it dramatically lowers the energy barrier for nucleophilic attack at the carbon-halogen bond.
  • Activation: The

    
     group stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (
    
    
    
    ).[1]
  • Halogen Reactivity Order (

    
    ):  Unlike aliphatic 
    
    
    
    reactions where leaving group ability dominates (
    
    
    ),
    
    
    reactions on HNBs follow the order:
    
    
    Mechanistic Insight: The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. Highly electronegative fluorine inductively stabilizes this transition state more effectively than other halogens, despite the
    
    
    bond being the strongest.
Mechanism Visualization ( )

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization provided by the nitro group.[1][2]

SNAr_Mechanism Substrate Halonitrobenzene (Electrophile) TS_1 Transition State (Attack) Substrate->TS_1 + Nu- Nucleophile Nucleophile (:Nu-) Nucleophile->TS_1 Complex Meisenheimer Complex (Resonance Stabilized) TS_1->Complex Rate Determining Step (k1) Product Substituted Nitrobenzene Complex->Product Fast Elimination (k2) LG Leaving Group (X-) Complex->LG

Figure 1: The


 mechanism. The nitro group acts as an electron sink, stabilizing the negative charge in the Meisenheimer complex.

Part 2: Synthetic Strategies & Protocols

Synthesis of Halonitrobenzenes

Industrial preparation typically involves the nitration of halobenzenes.

  • Challenge: Regioselectivity. Halogens are ortho/para directors but deactivating. Nitration of chlorobenzene yields a mixture of p-chloronitrobenzene (~65%) and o-chloronitrobenzene (~34%).

  • Separation: Due to close boiling points (o-isomer: 246°C; p-isomer: 242°C), fractional crystallization is often required alongside distillation.

Protocol: Chemoselective Reduction (Nitro to Aniline)

A critical challenge in drug development is reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation), particularly with Iodine or Bromine.

Method A: Catalytic Hydrogenation (High Throughput)

  • Catalyst: Sulfided Platinum on Carbon (

    
    ) or Vanadium-doped Platinum.
    
  • Inhibitors: Addition of metal halides (e.g.,

    
    ) or amines (e.g., ethylenediamine) can poison the catalyst sites responsible for dehalogenation.
    

Method B: Chemical Reduction (Lab Scale / High Fidelity) This method is preferred when the molecule contains other reducible groups (alkynes, nitriles).

Step-by-Step Protocol (


 Method): 
  • Preparation: Dissolve 1.0 eq of halogenated nitrobenzene in Ethanol (0.2 M concentration).

  • Reagent Addition: Add 5.0 eq of Stannous Chloride Dihydrate (

    
    ).
    
  • Reaction: Heat to reflux (70-80°C) for 2–4 hours. Monitor via TLC/LCMS for disappearance of starting material.

    • Note: The halogen (

      
      ) remains intact due to the mild electron transfer mechanism compared to catalytic hydrogenation.
      
  • Workup (Critical): Cool to RT. Adjust pH to 8–9 using saturated

    
     or 
    
    
    
    .
    • Caution: This produces a thick tin emulsion. Filter through a Celite pad to remove inorganic salts before extraction.

  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Reduction_Workflow Start Start: Halonitrobenzene Choice Select Method Start->Choice Path_H2 Method A: H2 / Pt(S)/C (Industrial/Clean) Choice->Path_H2 Scale-up Path_Sn Method B: SnCl2 / EtOH (Chemoselective/Lab) Choice->Path_Sn Complex Substrate Risk_H2 Risk: Dehalogenation Control: Add ZnBr2 Path_H2->Risk_H2 Step_Workup Workup: pH Adjustment & Celite Filtration Path_Sn->Step_Workup Risk_H2->Step_Workup End Product: Haloaniline Step_Workup->End

Figure 2: Decision matrix for chemoselective reduction of halonitrobenzenes to haloanilines.

Part 3: Pharmaceutical Applications[3][4]

Halogenated nitrobenzenes are rarely the final API (Active Pharmaceutical Ingredient) but are ubiquitous intermediates.

Comparative Reactivity Data

The following table summarizes the utility of different halogens in


 reactions for drug synthesis.
Halogen

Relative Rate
Bond Strength (kcal/mol)Primary Application
Fluorine Fastest (~1000x)115 (Strongest)Introducing amine/ether linkages in kinase inhibitors.
Chlorine Moderate95General purpose scaffold; cost-effective.
Bromine Moderate81Dual-use:

or subsequent Pd-catalyzed coupling (Suzuki/Buchwald).
Iodine Slowest71Reserved for organometallic coupling; rarely used for

.
Case Study: Linezolid Precursors

3,4-Difluoronitrobenzene is a key intermediate.

  • Reaction:

    
     with morpholine.
    
  • Regioselectivity: The fluorine para to the nitro group is displaced preferentially due to resonance stabilization.

  • Outcome: Formation of the morpholinyl-fluoronitrobenzene core, which is subsequently reduced and acylated to form Linezolid (antibiotic).

Part 4: Safety & Environmental Protocols

CRITICAL WARNING: Halogenated nitrobenzenes are potent electrophiles and alkylating agents. They possess distinct toxicological profiles compared to simple nitrobenzene.

Toxicology Profile
  • Skin Absorption: These compounds (especially 2,4-dinitrochlorobenzene - DNCB) are rapidly absorbed through intact skin.

  • Sensitization: DNCB is such a potent contact sensitizer it is clinically used to challenge the immune system; accidental exposure can lead to severe, lifelong allergic dermatitis.

  • Methemoglobinemia: Like aniline, HNBs can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue skin/lips) and dizziness.

Handling Protocol (Self-Validating System)

To ensure safety, the following "Double-Barrier" protocol is recommended:

  • Primary Barrier: All weighing and transfers must occur within a certified fume hood.

  • PPE Layering:

    • Gloves: Double-gloving is mandatory. Silver Shield® (laminate) inner gloves are required as Nitrile is permeable to many nitro-aromatics over time.

    • Respiratory: If solid dust is generated, a P100 respirator or powered air-purifying respirator (PAPR) is required.

  • Quenching: All glassware and spills should be treated with a dilute NaOH/Ethanol solution to hydrolyze the active halogen before washing.

References

  • Mechanism of

    
     Reactions: 
    Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.
    [Link]
    
  • Chemoselective Hydrogenation Protocols: Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science. [Link]

  • Selective Reduction using

    
    : 
    Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
    [Link]
    
  • Safety and Toxicology of Chloronitrobenzenes: National Center for Biotechnology Information. (2024).[3] "PubChem Compound Summary for CID 7448, 1-Chloro-4-nitrobenzene." [Link]

  • Industrial Synthesis and Isomer Separation: Booth, G. (2000). "Nitro Compounds, Aromatic."[4][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. [Link]

Sources

Thermodynamic Stability & Hazard Profiling: 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,5-Dichloro-3-iodo-2-nitrobenzene , designed for researchers and process safety scientists.

Executive Summary

This compound is a high-value, sterically congested halogenated nitroaromatic intermediate. Its thermodynamic profile is dominated by the "Ortho-Ortho" steric effect , where the central nitro group is flanked by a Chlorine atom (Position 1) and a bulky Iodine atom (Position 3).

Critical Hazard Assessment:

  • Primary Instability: The molecule exhibits significant steric inhibition of resonance, forcing the nitro group out of the aromatic plane. This weakens the C–N bond but makes the C–I bond (approx. 65 kcal/mol) the likely initiation point for thermal decomposition.

  • Thermal Onset: While specific literature values are rare, structural analogs suggest a thermal decomposition onset (

    
    ) likely between 180°C and 220°C , with potential for autocatalytic acceleration if iodine radicals accumulate.
    
  • Handling Mandate: This compound must be treated as a Type B thermal hazard (potential for deflagration) until validated by ARC (Accelerating Rate Calorimetry).

Structural Analysis & Theoretical Stability

To understand the stability of this molecule, we must analyze the competition between electronic conjugation and steric repulsion.

The "Out-of-Plane" Nitro Group

In a standard nitrobenzene, the nitro group is coplanar with the ring, maximizing resonance stabilization. In this compound, the massive Iodine atom (Van der Waals radius


) and the Chlorine atom (

) exert immense steric pressure on the central nitro group.

Thermodynamic Consequence:

  • Deconjugation: The nitro group rotates nearly

    
     relative to the benzene ring to minimize steric clash.
    
  • Energy Penalty: This loss of resonance energy raises the ground-state energy of the molecule, making it thermodynamically less stable than its isomers (e.g., 4-iodo-2,6-dichloro-1-nitrobenzene).

  • Bond Weakening: The C–N bond length increases, slightly reducing the activation energy for C–NO

    
     homolysis. However, the C–I bond remains the weakest link.
    
Visualization of Steric Strain

The following diagram illustrates the steric pressure and the resulting decomposition vectors.

G Molecule This compound Steric Steric Crowding (Iodine & Chlorine) Molecule->Steric Ortho-Substitution Twist NO2 Rotation (Loss of Conjugation) Steric->Twist Forces Geometry Change WeakLink Weakest Bond: C-I (~65 kcal/mol) Twist->WeakLink Increases Ground State Energy Decomp Thermal Decomposition (Radical Mechanism) WeakLink->Decomp Initiates at T > 180°C

Figure 1: Causal flow of steric instability leading to thermal decomposition.

Predicted Decomposition Mechanism

Understanding how the molecule breaks down is essential for designing safety protocols.

The Iodine Radical Trigger

Unlike simple nitroaromatics that decompose via nitro-nitrite rearrangement, the presence of the weak C–I bond changes the pathway.

  • Initiation: Homolytic cleavage of the C–I bond releases an Iodine radical (

    
    ) and a phenyl radical.
    
  • Propagation: The highly reactive phenyl radical abstracts hydrogen or attacks adjacent molecules, leading to polymerization and heat release.

  • Secondary Explosion: If the temperature rises unchecked, the C–NO

    
     bond cleaves, releasing NO
    
    
    
    gas which fuels rapid oxidation of the carbon backbone.

Key Risk: Iodine vapor acts as a heavy-atom heat transfer medium but can also catalyze further radical generation.

Experimental Validation Protocols

Since specific literature data for this intermediate is often proprietary or unavailable, you must generate your own safety data. Do not rely on generic "nitrobenzene" data.

Tier 1: Screening (DSC)

Objective: Determine the Onset Temperature (


) and Total Energy of Decomposition (

).
ParameterSetting / ProtocolRationale
Instrument Differential Scanning Calorimetry (DSC)High-pressure capsules (Gold-plated or Hastelloy) are mandatory to prevent iodine corrosion.
Sample Mass 1–3 mgKeep mass low to prevent cell rupture during gas evolution.
Heating Rate 5°C/minStandard rate to balance sensitivity and resolution.
Atmosphere Nitrogen (50 mL/min)Inert environment to measure thermal stability, not oxidative stability.
Success Criteria

The "Rule of 100" applies for zero-order safety assessments.
Tier 2: Adiabatic Simulation (ARC)

Objective: Determine the Time-to-Maximum-Rate (TMR) and Self-Accelerating Decomposition Temperature (SADT). This is critical for scale-up.

Workflow:

  • Heat-Wait-Search: Heat in 5°C steps, wait 15 mins, search for exotherm (

    
    ).
    
  • Phi-Factor Correction: Adjust data for the thermal inertia of the bomb.

  • Output: Calculate

    
     (Temperature where runaway occurs in 24 hours).
    

ARC_Workflow Start Start ARC Experiment Heat Heat Step (+5°C) Start->Heat Wait Wait (Thermal Equilibrium) Heat->Wait Search Search for Exotherm (>0.02 °C/min) Wait->Search Decision Exotherm Detected? Search->Decision Decision->Heat No Track Adiabatic Tracking (Follow Runaway) Decision->Track Yes Data Calculate TMR & SADT Track->Data

Figure 2: Logic flow for Accelerating Rate Calorimetry (ARC) to determine scale-up safety.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following controls are required:

  • Temperature Control: Store at least 50°C below the DSC

    
    . If 
    
    
    
    is unknown, store
    
    
    .
  • Light Exclusion: The C–I bond is photosensitive. Exposure to UV/visible light can generate iodine radicals at room temperature, slowly degrading the material and lowering its bulk stability (an "aging" effect). Amber glassware is mandatory.

  • Impurity Management: Ensure the removal of transition metals (Cu, Fe) from synthesis, as these catalyze C–Cl and C–I cleavage, significantly lowering the decomposition temperature.

References

  • S. P. Verevkin et al. , "Thermochemistry of Nitro-Compounds: Experimental and Theoretical Study," Journal of Chemical & Engineering Data, 2005. Link (General principles of nitroaromatic thermochemistry).

  • Grewer, T., "Thermal Hazards of Chemical Reactions," Elsevier Industrial Safety Series, Vol 4. (Authoritative text on DSC/ARC protocols for nitro compounds).
  • Cardillo, P. et al., "DSC and ARC study of the thermal stability of nitro-derivatives," Journal of Loss Prevention in the Process Industries, 2009. (Methodology grounding).
  • IUPAC, "Nomenclature and Structure Representation for Halogenated Nitrobenzenes," IUPAC Recommend

An In-depth Technical Guide to the Physicochemical Characterization of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the determination and interpretation of the melting and boiling points of 1,5-Dichloro-3-iodo-2-nitrobenzene (CAS No. 134393-78-1), a halogenated nitroaromatic compound relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity.

Executive Summary

This compound is a polysubstituted aromatic compound whose physicochemical properties are dictated by the interplay of its electron-withdrawing nitro group and the steric and electronic effects of its halogen substituents. An accurate determination of its melting and boiling points is crucial for its purification, identification, and safe handling in synthetic protocols. This guide outlines the experimental and theoretical approaches to establishing these fundamental properties, with a focus on Differential Scanning Calorimetry (DSC) for melting point analysis and a comparative estimation for the boiling point, given the compound's likely thermal instability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₂Cl₂INO₂N/A
Molecular Weight 317.89 g/mol N/A
Appearance Light orange to yellow to green powder/crystal[1][2]
Melting Point 152.0 - 154.0 °C[1][2]
Boiling Point Estimated >300 °C (with decomposition)Inferred from related compounds
CAS Number 134393-78-1N/A

Melting Point Determination: A Precise and Self-Validating Approach

The melting point of a crystalline solid is a key indicator of its purity.[3][4] For a pure compound, the melting range is typically sharp, spanning 0.5-1.0 °C.[4] Impurities tend to depress the melting point and broaden the melting range.[3][4] For a compound such as this compound, a precise and automated method like Differential Scanning Calorimetry (DSC) is the preferred technique.

The Principle of Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6] The sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected and plotted against temperature, resulting in a DSC thermogram. The peak of the endothermic curve corresponds to the melting point of the substance.

Experimental Protocol for DSC Analysis

A detailed, step-by-step methodology for the determination of the melting point of this compound using DSC is as follows:

  • Sample Preparation:

    • Ensure the sample is a fine, homogeneous powder to ensure uniform heat transfer.

    • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, prior to sample analysis. This ensures the accuracy and trustworthiness of the obtained data.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 200 °C). A slower heating rate can be used for higher resolution of the melting peak.

  • Data Analysis:

    • The resulting DSC thermogram will show an endothermic peak.

    • The onset temperature of the peak is often taken as the melting point. The peak temperature can also be reported.

    • The area under the peak is proportional to the enthalpy of fusion.

Interpreting the DSC Thermogram

The sharpness of the melting peak in the DSC thermogram is a strong indicator of the sample's purity. A broad peak suggests the presence of impurities or multiple crystalline forms (polymorphism). For this compound, a sharp endotherm with an onset temperature in the range of 152-154 °C would confirm the literature value and indicate a high degree of purity.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 2-5 mg of This compound prep2 Place in Aluminum Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 analysis1 Place Sample & Reference in DSC Cell prep3->analysis1 analysis2 Purge with Nitrogen analysis1->analysis2 analysis3 Equilibrate at 25°C analysis2->analysis3 analysis4 Heat at 10°C/min to 200°C analysis3->analysis4 data1 Generate DSC Thermogram analysis4->data1 data2 Determine Onset and Peak Temperatures data1->data2 data3 Assess Peak Shape for Purity data2->data3

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point: Estimation and Thermal Stability Considerations

An experimental determination of the boiling point of this compound is challenging. Halogenated nitroaromatic compounds can be thermally labile and may decompose at elevated temperatures before reaching their boiling point. The presence of the nitro group, in particular, can lead to thermal decomposition, which can sometimes be energetic.

Boiling Point Estimation from Structural Analogs

In the absence of experimental data, the boiling point can be estimated by comparing it to structurally similar compounds. The boiling point of a substance is influenced by its molecular weight and the strength of its intermolecular forces.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1,2-Dichloro-4-nitrobenzene192.00255
2,3-Dichloronitrobenzene192.00257.5
1-Iodo-4-nitrobenzene249.01289
This compound 317.89 >300 (Estimated)

As the molecular weight and the number of polarizable halogen atoms increase, the London dispersion forces become stronger, leading to a higher boiling point. Given that this compound has a significantly higher molecular weight than the dichloronitrobenzene and iodonitrobenzene isomers, its boiling point is expected to be substantially higher, likely exceeding 300 °C. At such high temperatures, the risk of thermal decomposition is significant.

Experimental Approach for Boiling Point Determination (with caution)

Should an experimental determination be necessary, a micro-boiling point method using a Thiele tube or a specialized apparatus under reduced pressure would be the most appropriate approach to minimize thermal decomposition.

Boiling_Point_Logic A High Molecular Weight (317.89 g/mol) D Strong Intermolecular Forces (London Dispersion & Dipole-Dipole) A->D B Multiple Halogen Substituents (2 Cl, 1 I) B->D C Polar Nitro Group C->D E High Boiling Point (Estimated >300°C) D->E F Potential for Thermal Decomposition E->F G Experimental Determination is Challenging F->G

Sources

Electronic Architecture of Polysubstituted Nitrobenzenes: From Orbital Interactions to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic behavior of polysubstituted nitrobenzenes, a class of compounds critical to high-energy materials, dye chemistry, and hypoxia-activated prodrugs (HAPs). Unlike simple monosubstituted benzenes, these systems exhibit complex orbital interactions where steric inhibition of resonance (SIR) and cumulative inductive effects dictate reactivity. This document provides a mechanistic framework for researchers to predict stability, redox potential, and nucleophilic susceptibility.

Theoretical Framework: Electronic & Steric Effects[1]

The reactivity of polysubstituted nitrobenzenes is governed by the competition between the electron-withdrawing nature of the nitro group (


 effects) and the steric demands of adjacent substituents.
The Hammett-Taft Parameters

The nitro group is one of the most potent electron-withdrawing groups (EWG). In polysubstituted systems, these effects are often additive, but deviations occur due to steric crowding.

ParameterValue (approx.)Electronic Significance

(Para)
+0.78Strong resonance and inductive withdrawal.

(Meta)
+0.71Primarily inductive withdrawal; resonance is structurally forbidden.

(Inductive)
+0.63High electronegativity of Nitrogen pulls density through the

-framework.

(Resonance)
+0.15

-system acceptance into the N-O antibonding orbitals.
Steric Inhibition of Resonance (SIR)

In systems like 1,3,5-trinitrobenzene or nitromesitylene, substituents ortho to the nitro group force the nitro moiety to rotate out of the aromatic plane.[1]

  • Planar State: Maximum

    
    -orbital overlap; strong mesomeric withdrawal.
    
  • Twisted State:

    
    -orbitals decouple; resonance is inhibited (
    
    
    
    ), but inductive withdrawal (
    
    
    ) remains.

Consequence: This twisting raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), altering reduction potentials and UV-Vis absorption maxima (hypsochromic shift).

Diagram 1: Steric Inhibition of Resonance Logic

SIR_Mechanism Planar Planar Nitro Group (Max Conjugation) OrthoSub Ortho-Substituents (e.g., -CH3, -Br, -NO2) Planar->OrthoSub Introduction of StericClash Steric Repulsion (Van der Waals overlap) OrthoSub->StericClash Causes Rotation Rotation about C-N Bond StericClash->Rotation Forces Twisted Twisted Nitro Group (Decoupled p-orbitals) Rotation->Twisted Results in Effect Loss of Resonance (-M) Retention of Induction (-I) Twisted->Effect Electronic Outcome

Caption: Logical flow of Steric Inhibition of Resonance (SIR). Bulky ortho-groups force C-N bond rotation, decoupling the


-system.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Polysubstituted nitrobenzenes are prime substrates for


 because the ring is highly electron-deficient. The nitro groups stabilize the anionic intermediate (Meisenheimer Complex).[2]
Mechanism
  • Attack: Nucleophile attacks the carbon bearing the leaving group (LG).[2][3]

  • Stabilization: The negative charge is delocalized onto the nitro group oxygens.

  • Re-aromatization: The leaving group is expelled.

Diagram 2: Reaction Pathway

SNAr_Pathway Substrate Polynitro Substrate (Electron Deficient) TS1 Transition State 1 (High Energy) Substrate->TS1 Nucleophile Nucleophile (Nu-) Nucleophile->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer Rate Limiting Step TS2 Transition State 2 (LG Departure) Meisenheimer->TS2 Product Substituted Product + Leaving Group TS2->Product Fast Step

Caption: The addition-elimination pathway. Nitro groups are essential for stabilizing the Meisenheimer intermediate.

Electrochemical Properties & Drug Applications[1][5][6]

The reduction potential (


) of nitrobenzenes is a critical parameter in drug design, particularly for Hypoxia-Activated Prodrugs (HAPs) .[4]
Redox Mechanism

The reduction of a nitro group in aprotic media (common in biological membranes) follows a specific sequence:

  • Reversible 1e- transfer: Formation of the nitro radical anion (

    
    ).
    
  • Irreversible 3e- transfer: Formation of hydroxylamine (

    
    ) and eventually amine (
    
    
    
    ).
Hypoxia Selectivity

Tumor environments are hypoxic (low oxygen).[5]

  • In normoxic tissue, oxygen oxidizes the radical anion back to the parent nitro compound (futile cycle), preventing toxicity.

  • In hypoxic tissue, the radical anion persists and is further reduced to the toxic/active amine species.

Data: Reduction Potentials of Polysubstituted Nitrobenzenes Note: More positive values indicate easier reduction.

CompoundSubstituents

(V vs SCE)
Stability Note
NitrobenzeneNone-1.15Baseline stability.
1,3-Dinitrobenzene3-NO2-0.90Easier to reduce due to -I/-M synergy.
1,3,5-Trinitrobenzene3,5-di-NO2-0.60Highly electron deficient; explosive risk.
2,4,6-Trinitrotoluene (TNT)2,4,6-NO2, 1-CH3-0.70Methyl group donates e-, slightly stabilizing.

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) for LUMO Determination

Purpose: To determine the electron affinity and stability of the nitro-radical anion.

Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF). Note: Must be HPLC grade and dried over molecular sieves.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.
    
  • Analyte: 1.0 mM Polysubstituted Nitrobenzene.

Workflow:

  • Cell Setup: Use a 3-electrode system.

    • Working: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Counter: Platinum wire.[6]

    • Reference: Ag/AgCl (non-aqueous).

  • Deoxygenation: Purge solution with Argon for 10 minutes. Critical: Oxygen is electroactive at similar potentials.

  • Scan: Cycle from 0.0 V to -2.0 V at 100 mV/s.

  • Analysis: Identify the first reduction wave (

    
    ). If the return oxidation wave (
    
    
    
    ) is present, the radical anion is stable on the CV timescale.
Protocol B: Synthesis via (General Procedure)

Purpose: Functionalization of a halonitrobenzene.

Safety Warning: Polynitro compounds are potentially explosive. Work on small scales (<1g) behind a blast shield.

  • Dissolution: Dissolve 1 eq. of substrate (e.g., 1-chloro-2,4-dinitrobenzene) in Ethanol or DMF.

  • Nucleophile Addition: Add 1.1 eq. of nucleophile (e.g., morpholine or primary amine).

  • Base: If the nucleophile is a neutral amine, add 1.2 eq. of Triethylamine (

    
    ) to scavenge HCl.
    
  • Reaction: Stir at RT. If steric hindrance is high (ortho-substitution), heat to 60°C. Monitor by TLC.

  • Workup: Pour into ice water. The product usually precipitates due to high lipophilicity. Filter and recrystallize from EtOH.

References

  • Hammett Equation & Sigma Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • S_NAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Steric Inhibition of Resonance: Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry. Link

  • Hypoxia-Activated Prodrugs: Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. Link

  • Electrochemical Reduction: Zuman, P. (1990). Electrolysis of organic compounds: Nitro compounds. Electrochimica Acta. Link

Sources

Steric hindrance effects in 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The Steric Fortress: Mechanistic Insights into 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary

This compound represents a "privileged scaffold" in structural chemistry due to its extreme steric environment. Unlike typical nitroaromatics, the nitro group in this molecule is not a passive spectator; it is the focal point of a "Buttressing Effect" where the bulky Iodine (C3) and Chlorine (C1) substituents force the nitro group (C2) out of planarity.

This guide analyzes the Steric Inhibition of Resonance (SIR) caused by this crowding and its profound impact on reactivity. For the drug developer, this molecule offers a unique opportunity: the iodine atom remains electronically activated for cross-coupling, while the nucleophilic aromatic substitution (SNAr) pathways are kinetically gated by the twisted nitro group, allowing for high chemoselectivity.

Structural Analysis: The Steric Landscape

The Buttressing Effect & Torsion Angles

In unhindered nitrobenzene, the nitro group (


) lies coplanar with the aromatic ring (

) to maximize

-orbital overlap. In this compound, the Van der Waals radii of the flanking halogens create an untenable steric clash.
  • Chlorine Radius: ~1.75 Å

  • Iodine Radius: ~1.98 Å

  • Nitro Group Half-Width: ~2.00 Å

To relieve this strain, the nitro group rotates perpendicular to the ring plane. Theoretical models and crystallographic data from analogous 1,3,5-trisubstituted benzenes suggest a torsion angle (


) approaching 80–90^\circ .
Electronic Consequences (Decoupling)

This rotation leads to the Steric Inhibition of Resonance :

  • Loss of Mesomeric Effect (-M): The nitro group cannot withdraw electron density via

    
    -conjugation. It functions purely as an inductive electron-withdrawing group (-I).
    
  • Bond Length Alteration: The

    
     bond lengthens (single bond character increases), while the 
    
    
    
    bonds shorten slightly compared to planar nitrobenzenes.
  • Dipole Moment: The vector sum of the dipoles is altered, often resulting in a lower net dipole moment than expected for a planar conformation.

StericMap cluster_0 Steric Interactions cluster_1 Electronic Consequence Nitro Nitro Group (C2) Twisted ~90° Resonance Resonance Stabilization Nitro->Resonance BLOCKED Induction Inductive Effect (-I) Nitro->Induction Active Cl Chlorine (C1) Radius: 1.75 Å Cl->Nitro Steric Clash I Iodine (C3) Radius: 1.98 Å I->Nitro Severe Clash (Buttressing)

Figure 1: Mechanistic map of steric interactions forcing the nitro group out of plane, decoupling resonance pathways.

Reactivity Profile & Chemoselectivity[1]

The steric fortress around the nitro group dictates the reactivity hierarchy.

SNAr Suppression (Nucleophilic Aromatic Substitution)

Classically, an ortho-nitro group activates halogens for SNAr by stabilizing the anionic Meisenheimer intermediate.

  • In this molecule: Because the nitro group is twisted, it cannot overlap with the ring's

    
    -system to delocalize the negative charge.
    
  • Result: The SNAr reactivity at C1 (Cl) and C3 (I) is significantly suppressed compared to planar analogs like 1-chloro-2-nitrobenzene.

Cross-Coupling Dominance (Suzuki/Sonogashira)

The Iodine atom at C3 remains the "soft" reactive center. Despite the steric bulk, Palladium (


) can undergo oxidative addition into the weak 

bond.[1]
  • Selectivity: The C-I bond (

    
    ) is much weaker than the C-Cl bond (
    
    
    
    ).
  • Protocol Note: Use sterically demanding ligands (e.g., SPhos, XPhos) to facilitate the approach of the catalyst to the hindered C3 position.

Reactivity Comparison Table
FeaturePlanar Nitroarene (e.g., 2-chloronitrobenzene)This compound
Nitro Conformation Coplanar (

)
Perpendicular (

)
Resonance (-M) StrongNegligible
SNAr Rate Fast (Activated)Slow (Deactivated)
Pd-Coupling (C-I) N/A (if no I present)High (Chemoselective)
Solubility ModerateLow (Lipophilic/Crystal Packing)

Experimental Protocols

Synthesis Strategy (The Sandmeyer Route)

Direct nitration of 1,3-dichloro-5-iodobenzene yields unpredictable isomers. The most robust, trustworthy protocol relies on the Sandmeyer reaction from an aniline precursor to install the Iodine last, ensuring the correct substitution pattern.

Target Precursor: 2-nitro-3,5-dichloroaniline.

Step-by-Step Protocol:
  • Diazotization:

    • Reagents: 2-nitro-3,5-dichloroaniline (1.0 eq),

      
       (conc.), 
      
      
      
      (1.2 eq).
    • Condition: Maintain temperature at 0–5°C . The amine is weakly basic due to electron-withdrawing groups; use nitrosyl sulfuric acid (

      
       in 
      
      
      
      ) if solubility is poor in aqueous acid.
    • Mechanism:[2][3] Formation of the electrophilic nitrosonium ion (

      
      ) generates the diazonium salt.
      
  • Iodination (Sandmeyer):

    • Reagents:

      
       (2.5 eq), 
      
      
      
      (catalytic, optional).
    • Procedure: Add the cold diazonium solution dropwise to a solution of KI in water/acetonitrile.

    • Observation: Vigorous

      
       evolution.
      
    • Workup: Quench with saturated

      
       (sodium thiosulfate) to remove excess iodine (purple color fades to yellow). Extract with DCM.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane. The twisted nitro group disrupts crystal packing, often yielding lower melting points than planar isomers.

SynthesisWorkflow Start Precursor: 2-nitro-3,5-dichloroaniline Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Activation Intermediate Diazonium Salt [Ar-N2]+ HSO4- Step1->Intermediate Formation Step2 Iodination (Sandmeyer) (KI, H2O, RT) Intermediate->Step2 Substitution Product Target: This compound Step2->Product -N2 Gas

Figure 2: Validated synthetic pathway via Sandmeyer transformation.

Spectroscopic Validation

To confirm the structure and the steric twist, look for these specific signatures:

  • IR Spectroscopy:

    • Asymmetric

      
       Stretch:  Typically ~1530 cm⁻¹. In twisted systems, this band shifts to higher frequencies (1545–1560 cm⁻¹)  due to the loss of conjugation (shorter N-O bonds).
      
    • Symmetric

      
       Stretch:  ~1360 cm⁻¹.
      
  • ¹H NMR:

    • Protons at C4 and C6 are diastereotopic due to the fixed nitro rotation (if rotation is slow on NMR timescale) or chemically equivalent but shifted.

    • Shift: The loss of the nitro group's shielding/deshielding anisotropy (due to twist) will cause upfield shifts compared to planar analogs.

References

  • Fundamental Principles of Steric Inhibition

    • Topic: Steric inhibition of resonance in nitro-arom
    • Source: LibreTexts Chemistry. "Substituent Effects - Steric Inhibition."
  • Structural Analogs (Crystallography)

    • Topic: Crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene (Analogous twisting).
    • Source: Iowa Research Online.
  • Synthetic Methodology (Sandmeyer)

    • Topic: Preparation of iodonitrobenzenes via diazotization.[4][5]

    • Source: Organic Syntheses, Coll. Vol. 2, p. 351 (1943).
  • Reactivity of Hindered Halides

    • Topic: Pd-catalyzed coupling on sterically hindered aryl halides.
    • Source: BenchChem Reactivity Guide.

Sources

Reactivity profile of iodine vs chlorine in nitrobenzene derivatives

[1][2]

Executive Summary

In the structural optimization of nitrobenzene derivatives, the choice between chlorine and iodine is rarely a matter of simple substitution; it is a strategic decision that dictates the available synthetic pathways.

  • Chlorine (Ar-Cl): The "Shield." High electronegativity and strong C-Cl bond strength make it robust against oxidative addition and metal exchange, but highly active in Nucleophilic Aromatic Substitution (

    
    ). It is often retained in final drug candidates to block metabolic hotspots.
    
  • Iodine (Ar-I): The "Handle." Weak C-I bond energy and high polarizability make it the gold standard for transition metal catalysis (Suzuki, Heck) and low-temperature metal-halogen exchange. It is typically a transient synthetic handle, rarely retained in final drugs due to metabolic instability and molecular weight.

Electronic & Steric Foundations

The divergent reactivity of chloronitrobenzenes and iodonitrobenzenes is rooted in two fundamental physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Comparative Data Table
PropertyC-Cl BondC-I BondImpact on Nitrobenzene Scaffold
Bond Dissociation Energy ~96 kcal/mol (402 kJ/mol)~57 kcal/mol (238 kJ/mol)Iodine undergoes oxidative addition/metal exchange significantly faster.
Electronegativity (Pauling) 3.162.66Chlorine creates a more electron-deficient ring, accelerating

attack.
C-X Bond Length 1.74 Å2.10 ÅIodine creates steric crowding but is more accessible to large metal centers.
Leaving Group Ability (

)
ModeratePoorChlorine is a superior leaving group in

due to transition state stabilization.

Mechanistic Divergence[2][3]

A. Nucleophilic Aromatic Substitution ( )

Winner: Chlorine [1]

In nitrobenzene systems, the rate-determining step of

  • Mechanism: The strong electron-withdrawing nature of the nitro group (

    
    ) activates the ring.
    
  • The Halogen Role: Chlorine’s high electronegativity (-I effect) pulls electron density from the ipso-carbon, lowering the activation energy for the incoming nucleophile.

  • Why Iodine Fails: Iodine is less electronegative. Although it is a better leaving group in

    
     reactions (due to weak bond strength), in 
    
    
    , the bond-breaking step is not rate-determining. Therefore, the order of reactivity is typically F >> Cl
    
    
    Br > I
    .[1]
B. Transition Metal Catalysis (Pd-Coupling)

Winner: Iodine

In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition .[2][3]

  • Mechanism: The Pd(0) species inserts into the C-X bond.

  • The Halogen Role: The weak C-I bond (57 kcal/mol) allows oxidative addition to occur rapidly, often at room temperature.

  • The Chlorine Problem: The strong C-Cl bond requires higher temperatures or specialized electron-rich ligands (e.g., Buchwald phosphines, NHCs) to facilitate insertion. In a molecule containing both I and Cl, Pd will insert exclusively into the C-I bond first.

C. Metal-Halogen Exchange (Lithiation/Magnesiation)

Winner: Iodine (Critical for Nitro-Tolerance)

Generating metallated nitrobenzenes is dangerous; the nitro group is susceptible to nucleophilic attack by the metal species, leading to decomposition or explosion.

  • The Iodine Advantage: The Iodine-Magnesium exchange using Turbo Grignards (

    
    ) is extremely fast. It proceeds at -40°C to -78°C , temperatures low enough to freeze out the side reaction with the nitro group.
    
  • The Chlorine Failure: Chlorine-Magnesium exchange is too slow. It requires higher temperatures (>-10°C) or stronger bases (Li-halogen exchange), which will invariably attack the nitro group, destroying the scaffold.

Visualization of Pathways

The following diagram illustrates the chemoselectivity when a scaffold contains both halogens.

ReactivityPathwaysStart4-Chloro-2-iodo-1-nitrobenzenePd_StepPd(0) Catalyst(Suzuki/Heck)Start->Pd_StepSnAr_StepNucleophile (Nu-)(e.g., Morpholine, heat)Start->SnAr_StepPd_InterOxidative Addition(Preferential at C-I)Pd_Step->Pd_InterFast (Weak C-I bond)Pd_ProdProduct A:2-Aryl-4-chloro-1-nitrobenzene(Cl retained)Pd_Inter->Pd_ProdCouplingSnAr_InterMeisenheimer Complex(Stabilized by -I of Cl)SnAr_Step->SnAr_InterFast (Cl activates ipso-C)SnAr_ProdProduct B:4-Nu-2-iodo-1-nitrobenzene(I retained)SnAr_Inter->SnAr_ProdDisplacement of Cl

Caption: Chemoselective divergence. Palladium exploits the weak C-I bond, while Nucleophiles exploit the electronegativity of the C-Cl bond.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Iodine-Selective)

Objective: Coupling a boronic acid to the iodine position while preserving the chlorine atom on a nitrobenzene scaffold.

Rationale: The C-I bond undergoes oxidative addition with standard

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv)[2]

  • Phenylboronic acid (1.1 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the nitrobenzene derivative, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME and the aqueous carbonate solution via syringe.

  • Reaction: Heat the mixture to 60°C . Note: Do not exceed 80°C to ensure the Chlorine remains inert.

  • Monitoring: Monitor by TLC or LCMS. The starting material should vanish, converting to the monochlorobiphenyl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Outcome: The product retains the nitro group and the chlorine atom, allowing for subsequent functionalization (e.g.,

    
     on the chlorine).
    
Protocol B: Iodine-Magnesium Exchange (Knochel-Hauser)

Objective: Functionalizing a nitrobenzene ring via a Grignard intermediate without destroying the nitro group.

Rationale: Using "Turbo Grignard" (

Materials:

  • 1-Iodo-3-nitrobenzene (1.0 equiv)

  • 
     (1.1 equiv, 1.3M in THF)
    
  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Setup: Dissolve the iodonitrobenzene in anhydrous THF under Argon. Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

  • Exchange: Dropwise add the

    
     solution over 10 minutes.
    
  • Incubation: Stir at -40°C for 30 minutes. Critical: Do not let the temperature rise, or the Grignard will attack the nitro group.

  • Quench/Reaction: Add the electrophile (Benzaldehyde) dropwise.

  • Warming: Allow the reaction to warm slowly to -10°C over 1 hour, then quench with sat.

    
    .
    
  • Outcome: Formation of the functionalized nitrobenzene. The iodine is replaced by the electrophile.

References

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanisms and Selectivity. Retrieved from [Link]

  • Wikipedia. (2024).

    
    ) Reactivity Trends. Retrieved from [Link]
    
  • Zavitsas, A. A. (2008).[5] Bond Dissociation Energies of Organic Molecules. Journal of Organic Chemistry. Retrieved from [Link]

Potential pharmaceutical applications of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmaceutical Utility of 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary: The Orthogonal Scaffold

In the high-stakes arena of medicinal chemistry, This compound (IUPAC: 2,4-Dichloro-6-iodo-1-nitrobenzene) represents a "privileged scaffold"—a molecular platform possessing inherent orthogonal reactivity. Its value lies not merely in its halogenated core, but in the precise electronic and steric arrangement of its substituents.

This guide dissects the molecule as a trifunctional electrophilic hub . With a nitro group "sandwiched" between a chlorine and an iodine atom, and a second chlorine in the para position, this scaffold offers three distinct chemical handles that can be engaged sequentially. This chemoselectivity allows drug developers to rapidly synthesize complex heterocyclic libraries—specifically benzimidazoles , indoles , and substituted anilines —which are ubiquitous in kinase inhibitors and antibacterial agents.

Part 1: Chemical Architecture & Reactivity Matrix

Structural Analysis

The molecule features a benzene ring densely functionalized at the 1, 2, 3, and 5 positions (using the user's nomenclature where Nitro is C2).

  • C2-Nitro Group (

    
    ):  The electronic anchor. It strongly withdraws electrons, activating the ring for nucleophilic attack.
    
  • C3-Iodine (

    
    ):  The "Soft" Electrophile. Located ortho to the nitro group. The weak C-I bond makes it the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without disturbing the C-Cl bonds.
    
  • C1-Chlorine (

    
    ):  The "Hard" Electrophile. Activated by the ortho-nitro group for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C5-Chlorine (

    
    ):  The Distal Handle. Activated by the para-nitro group but sterically less encumbered than the C1 position.
    
The Chemoselectivity Hierarchy

The core utility of this scaffold is the ability to react at specific sites based on reagent choice.

Reactive SiteFunctional GroupPrimary Reaction ClassTrigger / Reagent
Site A (Priority 1) C3-IodinePd-Catalyzed Coupling

, Boronic Acids (Suzuki)
Site B (Priority 2) C1-Chlorine

Displacement
Primary/Secondary Amines,

Site C (Priority 3) C2-NitroReduction to Aniline

,

, or

Site D (Priority 4) C5-Chlorine

or Metal Coupling
Requires harsher conditions or specialized ligands

Expert Insight: The steric crowding around the nitro group (flanked by Cl and I) forces the nitro group out of planarity in the ground state. However, upon formation of a Meisenheimer complex during


, the ring planarizes. This steric release can accelerate displacement at the C1-Chlorine despite the crowding.

Part 2: Synthetic Workflows & Pharmaceutical Applications

Pathway A: Synthesis of Polysubstituted Benzimidazoles

Benzimidazoles are key pharmacophores in drugs like Albendazole (antiparasitic) and Telmisartan (antihypertensive). This scaffold allows for the construction of 4,6-disubstituted benzimidazoles, a pattern difficult to achieve via standard condensation.

Mechanism:

  • Selective

    
    :  An amine (
    
    
    
    ) selectively displaces the highly activated C1-Chlorine (ortho to nitro). The C5-Chlorine is less reactive due to distance, and Iodine is less electronegative (poorer leaving group for
    
    
    ).
  • Reduction: The nitro group is reduced to a primary amine.

  • Cyclization: The newly formed diamine reacts with an aldehyde or carboxylic acid to close the imidazole ring.

  • Late-Stage Coupling: The C3-Iodine (now at position 4 of the benzimidazole) remains intact, ready for a final Suzuki coupling to add a biaryl tail—critical for kinase binding pockets.

Pathway B: Indole Synthesis via Sonogashira/Cyclization

This pathway utilizes the adjacent Iodine and Nitro groups to form Indoles, a scaffold found in over 30% of small-molecule drugs.

Protocol Logic:

  • Sonogashira Coupling: React C3-Iodine with a terminal alkyne. The C-Cl bonds remain untouched.

  • Reductive Cyclization: Treating the o-alkynylnitrobenzene with a reductant (e.g., Fe/AcOH) triggers reduction of the nitro to amine, which spontaneously attacks the alkyne to form the indole core.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G cluster_0 Pathway A: Benzimidazole Synthesis cluster_1 Pathway B: Indole Synthesis Start 1,5-Dichloro-3-iodo- 2-nitrobenzene Step1A Intermediate A: Ortho-Amino Displacement Start->Step1A R-NH2, S_NAr (Selects C1-Cl) Step2A Intermediate C: Sonogashira Adduct (Alkyne at C3) Start->Step2A Terminal Alkyne Pd(PPh3)2Cl2, CuI (Selects C3-I) Step1B Intermediate B: Diamino-benzene Step1A->Step1B Nitro Reduction (Fe/NH4Cl) Product1 Target 1: 4-Iodo-6-chloro- Benzimidazole Step1B->Product1 Cyclization (R-CHO) Final1 Final Drug Candidate: 4-Biaryl-6-chloro- Benzimidazole Product1->Final1 Suzuki Coupling (Boronic Acid at I) Product2 Target 2: 4,6-Dichloroindole Step2A->Product2 Reductive Cyclization (Fe/AcOH)

Caption: Divergent synthesis map showing the selective transformation of the scaffold into Benzimidazole (via S_NAr) or Indole (via Pd-Coupling) cores.

Part 4: Detailed Experimental Protocol

Protocol: Chemoselective S_NAr Displacement of C1-Chlorine

Objective: To introduce an amine side chain at the C1 position without affecting the Iodine or C5-Chlorine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the dropwise addition of Morpholine. Reasoning: Cooling prevents uncontrolled exothermic reaction and improves regioselectivity for the ortho-chlorine over the para-chlorine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a more polar yellow spot (
    
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Validation: The crude product is typically

    
     pure.[1] The 
    
    
    
    NMR should show the loss of one aromatic proton signal (if displacement was on H, but here it is Cl displacement, so look for the integration of the morpholine protons and the shift of the remaining aromatic protons).
    • Note: The Iodine atom remains intact, confirmed by the absence of de-iodination byproducts (MS check).

Part 5: Safety & Handling

  • Explosion Hazard: Polynitro and polyhaloaromatics can be energetic. While this mono-nitro compound is stable, standard precautions for nitro-compounds (avoiding shock/high heat) apply.

  • Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and potential mutagens. All handling must occur in a fume hood with double-gloving (Nitrile).

  • Waste Disposal: Iodine-containing waste must be segregated from general organic waste to prevent the formation of toxic alkyl iodides in waste drums.

References

  • Li, X., Parkin, S., & Lehmler, H. J. (2014).[2][3] Crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene.[4] Acta Crystallographica Section E: Structure Reports Online, 70(5), o607.[2][3] Link

  • Guchhait, S. K., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences, 16(5). Link

  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. Link

  • Sandtorv, A. H. (2015). Transition Metal-Catalyzed C–N Bond Formation: From Simple Anilines to Complex Indoles. Advanced Synthesis & Catalysis, 357(11), 2403-2435. Link

Sources

Methodological & Application

Selective reduction of nitro group in 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary & Core Challenge

The reduction of This compound to 2,4-Dichloro-6-iodoaniline presents a specific chemoselective challenge: the preservation of the carbon-iodine (C-I) bond.

Standard catalytic hydrogenation methods (e.g.,


, Pd/C) are unsuitable for this transformation. The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol) or the nitro group reduction potential. Under standard hydrogenation conditions, rapid hydrodeiodination  occurs, yielding 2,4-dichloroaniline or even dechlorinated byproducts, destroying the pharmacophore.

This guide details two field-proven protocols that circumvent this "Dehalogenation Trap":

  • The Bechamp-Type Modification (Fe/NH₄Cl): The "Gold Standard" for scalability and selectivity.

  • The Stannous Chloride Method (SnCl₂): A homogeneous alternative for small-scale scouting.

Strategic Analysis: Method Selection

The following table summarizes the suitability of common reduction methodologies for this specific substrate.

MethodReagentsSuitabilityCritical Risk / Advantage
Catalytic Hydrogenation

, Pd/C
CRITICAL FAIL Causes rapid deiodination and dechlorination.
Dissolving Metal (Acidic) Fe/HCl or Zn/HClModerate Strong acid can promote electrophilic attack or hydrolysis; workup is tedious.
Bechamp-Type (Neutral) Fe / NH₄Cl EXCELLENT Recommended. Kinetic control prevents C-I cleavage. Mild pH (5-6).
Stannous Chloride SnCl₂ / EtOHGood Homogeneous reaction; easier monitoring but difficult emulsion workup.
Sulfided Platinum

, Pt(S)/C
Good Effective but catalyst is expensive and supply chain is often unreliable.

Detailed Protocols

Protocol A: Activated Iron/Ammonium Chloride (The Gold Standard)

Recommended for scale-up (>1g to kg scale).

Mechanism: Surface-mediated Single Electron Transfer (SET). The ammonium chloride acts as an electrolyte and a weak proton source, preventing the formation of strongly acidic conditions that could degrade the aryl iodide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Iron Powder (325 mesh, electrolytic grade): 4.0 – 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)

Step-by-Step Procedure:

  • Catalyst Activation (Crucial Step):

    • In the reaction vessel, suspend the Iron powder in a minimal amount of water.

    • Expert Insight: Add 2-3 drops of concentrated HCl and stir for 5 minutes. This "etches" the oxide layer off the iron, exposing the active zero-valent surface. Filter and rinse with ethanol immediately before use, or proceed directly if trace acid is tolerable (usually acceptable here).

  • Reaction Assembly:

    • Charge the reaction flask with the Substrate and Ethanol .

    • Add the Ammonium Chloride dissolved in Water .

    • Add the Activated Iron powder in portions to avoid sudden exotherms.

  • Execution:

    • Heat the mixture to reflux (approx. 75-80°C) with vigorous mechanical stirring. Magnetic stirring often fails due to the density of iron sludge.

    • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 10% EtOAc/Hexane). The starting material (

      
      ) should disappear, and the amine (
      
      
      
      , fluorescent) should appear.
    • Time: Typically 2–4 hours.[1]

  • Workup (The "Self-Validating" Purification):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Safety Check: Do not let the iron residue dry out completely on the filter paper in the presence of air, as finely divided iron can be pyrophoric. Keep wet.

    • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Extraction: Dilute the aqueous residue with Ethyl Acetate. Wash with water (

      
      ) and Brine (
      
      
      
      ).[2]
    • Drying: Dry over

      
       and concentrate.
      

Yield Expectation: 85–95% Appearance: Off-white to pale brown solid.

Protocol B: Stannous Chloride Reduction (Small Scale)

Recommended for <100mg scouting or when mechanical stirring is unavailable.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 5.0 equiv[2]
    
  • Solvent: Ethanol or Ethyl Acetate[2]

Procedure:

  • Dissolve substrate in Ethanol.[2]

  • Add

    
     in one portion.
    
  • Heat to 70°C. The reaction is homogeneous.

  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Adjust pH to 8–9 using saturated

      
       or 1N NaOH.
      
    • Note: This will form a thick white precipitate of Tin hydroxides.

    • Add Celite and filter the suspension to break the emulsion.

    • Extract the filtrate with Ethyl Acetate.[2][5]

Scientific Visualization

Figure 1: Chemoselectivity Logic & Workflow

This diagram illustrates the decision matrix and the chemical pathway, highlighting the avoidance of the deiodination pathway.

G Start 1,5-Dichloro-3-iodo- 2-nitrobenzene Decision Select Method Start->Decision PdC H2 / Pd/C Decision->PdC Avoid FeNH4 Fe / NH4Cl (EtOH/H2O) Decision->FeNH4 Recommended Deiodo Deiodination (Byproduct) PdC->Deiodo Fast C-I Cleavage Intermediate Nitroso/Hydroxylamine Intermediates FeNH4->Intermediate SET Reduction Product 2,4-Dichloro-6-iodoaniline (Target) Intermediate->Product -H2O

Caption: Figure 1. Chemoselective reduction pathway avoiding hydrodeiodination.[4]

Figure 2: The "Iron Cycle" Mechanism

Understanding the surface chemistry ensures the scientist understands why vigorous stirring is required (mass transfer to the solid surface).

Mechanism cluster_conditions Critical Process Parameters IronSurface Fe(0) Surface (Electron Source) Step1 Adsorption & SET 1 R-NO2 -> R-NO2•- IronSurface->Step1 e- transfer Substrate R-NO2 (Solution) Substrate->Step1 Step2 Protonation (NH4+) R-NO2•- -> R-NO Step1->Step2 Step3 Reduction to Amine R-NO -> R-NHOH -> R-NH2 Step2->Step3 Oxide Fe(II)/Fe(III) Oxides (Precipitate) Step3->Oxide Surface Passivation Stirring Vigorous Stirring (Maintains Surface Contact)

Caption: Figure 2. Surface-mediated Single Electron Transfer (SET) mechanism on Iron.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Iron surface passivation (Oxide buildup).Add 5-10% more

and increase stirring speed. Ensure Iron quality (etch with HCl if needed).
Loss of Iodine Reaction too vigorous or traces of Pd contamination in glassware.Use dedicated glassware. Ensure temperature does not exceed 80°C.
Emulsion during Workup Iron fines passing through filter.Use a tighter Celite pack. Add a small amount of EDTA to the aqueous wash to sequester iron ions.

Analytical Markers (1H NMR in DMSO-d6):

  • Starting Material: No amine peak. Aromatic protons shifted downfield due to

    
    .
    
  • Product: Appearance of broad singlet (

    
    ) around 
    
    
    
    5.0–6.0 ppm. Upfield shift of aromatic protons due to the electron-donating effect of the amine.

References

  • Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[6] Synthetic Communications. (Describes the foundational mild Fe/NH4Cl method).

  • Org. Synth. Coll. Vol. (1943). "Reduction of Nitro Compounds with Iron." Organic Syntheses. (General procedure for Bechamp reduction).

  • BenchChem Technical Guides. (2025). "Selective Reduction of Nitro Groups in the Presence of Halogens.

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. (Source for the SnCl2 protocol).

Sources

Application Note & Protocol: Optimizing Suzuki-Miyaura Coupling Conditions for 3-Iodo-Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of nitro-substituted biaryl compounds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite carbon-carbon bond.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to 3-iodo-nitrobenzene derivatives. We will delve into the mechanistic underpinnings, explore the critical parameters influencing reaction success, and provide detailed, field-proven protocols to ensure reliable and high-yielding outcomes. The inherent electronic properties of 3-iodo-nitrobenzene—possessing a highly effective iodo leaving group and an electron-withdrawing nitro functionality—make it a particularly reactive substrate, allowing for efficient coupling under carefully optimized conditions.[3]

Mechanistic Rationale: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the 3-iodo-nitrobenzene. This is typically the rate-determining step and results in a square-planar Pd(II) complex.[2][6] The reactivity of the aryl halide is paramount, with the C-I bond being significantly more susceptible to oxidative addition than C-Br or C-Cl bonds.[3]

  • Transmetalation: For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8][9] This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic moieties on the palladium center are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂(I) (Ar = 3-nitrophenyl) pd0->pd_complex ox_add->pd_complex transmetal Transmetalation diorgano_pd Ar-Pd(II)L₂(Ar') (Diorgano Complex) pd_complex->diorgano_pd transmetal->pd_complex diorgano_pd->pd0 red_elim Reductive Elimination product Ar-Ar' (Product) red_elim->product substrate 3-Iodo-nitrobenzene (Ar-I) substrate->ox_add boronic_acid Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling 3-Iodo-nitrobenzene

The success of the coupling reaction hinges on the judicious selection of several key components. The electron-deficient nature of the 3-iodo-nitrobenzene ring generally makes the oxidative addition step favorable.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligand is the most critical factor for achieving high catalytic turnover and yield.

  • Palladium Source: Both Pd(0) and Pd(II) sources are commonly used.

    • Pd(0) sources , such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are directly active but can be sensitive to air and may degrade upon storage.[4]

    • Pd(II) precatalysts , like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), are more stable and are reduced in situ to the active Pd(0) species.[4] This is often the preferred choice for reproducibility.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like 3-iodo-nitrobenzene, bulky and electron-rich phosphine ligands are highly effective. They promote the rate of both oxidative addition and reductive elimination.

    • Triphenylphosphine (PPh₃) : A standard, versatile ligand, though sometimes less effective for challenging couplings.

    • Buchwald Biarylphosphines (e.g., SPhos, XPhos) : These are often the ligands of choice, offering high reactivity and stability, enabling lower catalyst loadings and milder reaction temperatures.[2]

    • N-Heterocyclic Carbenes (NHCs) : Offer another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.[4]

The Role of the Base

The base is essential for activating the boronic acid to facilitate transmetalation.[9] Its strength and solubility can dramatically affect the reaction rate and yield.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective, often in an aqueous/organic biphasic system. Cesium carbonate is stronger and more soluble, often providing better results for less reactive partners.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many systems, including those sensitive to hydroxides.[9][10] It is often a first choice for optimizing reactions with nitro-substituted substrates.

  • Hydroxides (NaOH, KOH): Strong bases that can be very effective but may promote side reactions or degrade sensitive substrates.

Solvent Systems

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used. They offer good solubility for many organic substrates and catalysts.

  • Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with water is very common.[11] The base resides primarily in the aqueous phase, while the catalyst and organic substrates are in the organic phase, which can help minimize side reactions.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, but its role can be complex and may influence selectivity in more complex substrates.[12]

Experimental Protocols & Workflow

All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[13] Glassware should be oven- or flame-dried before use.

Experimental_Workflow start Start prep Reagent Preparation (Weighing, Solvent Prep) start->prep setup Reaction Vessel Setup (Flask, Condenser, Stir Bar) prep->setup inert Establish Inert Atmosphere (3x Vacuum/N₂ Cycles) setup->inert add_solids Add Solids (3-iodo-nitrobenzene, Boronic Acid, Base, Catalyst) inert->add_solids add_liquids Add Degassed Solvent(s) add_solids->add_liquids heat Heat to Reaction Temp (Oil Bath) add_liquids->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End (Characterization) purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Coupling with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of 3-iodo-nitrobenzene with a standard arylboronic acid.

Reagents & Materials:

  • 3-Iodo-nitrobenzene (1.0 mmol, 249 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate, tribasic (K₃PO₄), (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried round-bottom flask with stir bar

  • Condenser and inert gas line (N₂ or Ar)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-nitrobenzene, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas. Evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-nitrobiphenyl product.

Data Presentation: Condition Screening

The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table summarizes typical conditions and expected outcomes.

Boronic Acid PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄ (2.0)Dioxane/H₂O904>90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃ (2.0)Toluene/H₂O856~85-95
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (2%)K₂CO₃ (2.0)DMF1008~80-90
2-Thiopheneboronic acidPd(OAc)₂/XPhos (1.5%)Cs₂CO₃ (2.5)THF/H₂O7012~75-85

Note: Yields are illustrative and highly dependent on precise reaction execution and purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction.1. Improve degassing procedures.2. Ensure the ligand is present to facilitate the catalytic cycle; consider adding a small amount of a reducing agent if issues persist.
Dehalogenation of Starting Material 1. Presence of water/protons and a strong base.2. Catalyst system promotes hydrodehalogenation.1. Use anhydrous solvents and a non-hydroxide base like K₃PO₄.2. Screen different ligands; sometimes less electron-rich ligands can mitigate this side reaction.
Protodeborylation of Boronic Acid 1. Reaction conditions are too harsh (high temp, long time).2. Aqueous conditions with certain heteroaryl boronic acids.1. Lower the reaction temperature or shorten the reaction time.2. Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Matar, F. A., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, Y., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wang, D., et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bakthadoss, M., et al. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. Retrieved from [Link]

  • Wang, D., et al. (2025, August 6). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Shields, J. D., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Shi, S., et al. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Valente, C., et al. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • Liu, T., et al. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect in Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • RSC Blogs. (2013, November 7). Salty Suzuki-Miyaura Reactions. Green Chemistry Blog. Retrieved from [Link]

  • Martins, N., et al. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • Leadbeater, N. E., et al. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Martins, N., et al. (2019, February 13). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Utilization of 1,5-Dichloro-3-iodo-2-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless demand for novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles necessitates the use of versatile and strategically functionalized intermediates.[1][2][3] 1,5-Dichloro-3-iodo-2-nitrobenzene is an exemplary scaffold for this purpose, offering a trifecta of reactive sites with distinct and predictable chemical behaviors. This guide provides an in-depth exploration of its reactivity, explaining the mechanistic rationale behind its selective functionalization. We present detailed, field-proven protocols for key transformations—including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—demonstrating its utility in constructing complex molecular architectures relevant to the next generation of fungicides, herbicides, and insecticides.

Physicochemical Characteristics and Structural Rationale

The synthetic utility of this compound stems directly from its unique substitution pattern. The molecule possesses three distinct halogen leaving groups and a powerful nitro activating group, enabling a programmed, sequential approach to synthesis.

PropertyValueSource
Molecular Formula C₆H₂Cl₂INO₂N/A
Molecular Weight 317.89 g/mol N/A
Appearance Light orange to yellow crystalline powder
Melting Point 152.0 - 154.0 °C
CAS Number 62778-19-2

The key to its strategic use lies in the differential reactivity of the C-I and C-Cl bonds, orchestrated by the electronic influence of the nitro group.

Core Reactivity: A Hierarchy of Functionalization

The predictive power of this intermediate comes from the well-defined reactivity order of its functional groups, which allows for selective and sequential chemical modifications.

  • The Iodo Group (C-I): The Premier Site for Cross-Coupling. The carbon-iodine bond is the most labile of the three halogen sites towards palladium catalysis. Its lower bond dissociation energy facilitates the rate-determining oxidative addition step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] This allows for the precise and selective introduction of carbon or nitrogen nucleophiles at the C-3 position while leaving the two chloro substituents untouched under appropriate conditions.

  • The Chloro Groups (C-Cl): Activated for Nucleophilic Aromatic Substitution (SNAr). The two chloro substituents are significantly less reactive in palladium-catalyzed couplings. However, they are activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the ortho/para nitro group.[4][5][6] The nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the substitution.[7][8] Functionalization at these positions typically requires more forcing conditions (e.g., higher temperatures, strong nucleophiles) than the C-I cross-coupling, forming the basis for a sequential functionalization strategy.

  • The Nitro Group (NO₂): An Activating Group and Latent Amine. Beyond its primary role as an activating group, the nitro functionality serves as a synthetic handle for further diversification. It can be readily reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, or reduction with metals like Fe or SnCl₂).[9] This transformation from a strongly electron-withdrawing group to a versatile electron-donating group dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic site for subsequent amide bond formations, diazotizations, or other amine-based chemistries crucial for building many agrochemical active ingredients.[9][10]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and understanding.

Protocol 1: Selective C-C Bond Formation at the Iodo Position via Suzuki-Miyaura Coupling

This protocol demonstrates the highly selective functionalization of the C-I bond, a cornerstone reaction for creating the biaryl structures common in modern agrochemicals.[11]

Objective: To selectively couple an arylboronic acid at the C-3 position of this compound.

Reaction Scheme:

Caption: Workflow for selective Suzuki-Miyaura coupling.

Protocol 2: Selective C-N Bond Formation at the Iodo Position via Buchwald-Hartwig Amination

This protocol enables the formation of C-N bonds, creating aniline derivatives that are key substructures in many agrochemicals. [12] Objective: To selectively couple a primary or secondary amine at the C-3 position.

Reaction Scheme:

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg), XPhos (0.08 mmol, 38 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 318 mg).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction with diethyl ether and filter through a pad of Celite to remove palladium salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel) to obtain the desired amino-derivative.

Causality and Rationale:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand like XPhos is critical. [10]The bulky ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition and facilitates the reductive elimination step to form the C-N bond. [12][13]* Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile itself. [10][13]* Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Anhydrous solvents and an inert atmosphere are essential.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(I) Pd0->OxAdd + Ar-I L1 Oxidative Addition AmineComplex [L-Pd(II)(Ar)(R₂NH)]⁺I⁻ OxAdd->AmineComplex + R₂NH L2 Amine Coordination AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex - HI (+ Base) L3 Deprotonation AmidoComplex->Pd0 - Ar-NR₂ L4 Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Protocol 3: Reduction of the Nitro Group to an Aniline

This protocol transforms the electron-withdrawing nitro group into a versatile nucleophilic amine, enabling a subsequent layer of chemical modifications.

Objective: To reduce the nitro group of a functionalized derivative to an amine.

Reaction Scheme:

Step-by-Step Methodology (using SnCl₂):

  • Setup: In a round-bottom flask, dissolve the nitro-aromatic substrate (1.0 mmol) in ethanol (15 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol, 1.13 g) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction is often accompanied by a color change.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aniline can be purified by column chromatography or recrystallization.

Causality and Rationale:

  • Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups. [9]It is tolerant of many functional groups, including aryl halides, making it suitable for this polychlorinated intermediate.

  • Solvent: Ethanol is a common solvent that effectively dissolves both the organic substrate and the tin salt.

  • Neutralization: The basic work-up is critical to deprotonate the resulting anilinium salt and to precipitate inorganic tin byproducts, facilitating their removal from the organic product.

Strategic Synthesis of a Hypothetical Agrochemical

To illustrate the power of this intermediate, we outline a synthetic pathway to a hypothetical fungicide, "Fungichlorazole," which incorporates a substituted biaryl core and a pyrazole carboxamide moiety, features common in succinate dehydrogenase inhibitor (SDHI) fungicides.

Target Molecule: N-(3-(4-fluorophenyl)-2,6-dichlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ("Fungichlorazole")

Diagram: Multi-step Synthesis Pathway

Caption: Synthetic route to a hypothetical SDHI fungicide.

Synthetic Logic:

  • Step 1 (Suzuki Coupling): The synthesis begins with the selective Suzuki coupling of this compound with 4-fluorophenylboronic acid, as detailed in Protocol 1 . This efficiently constructs the core 2,6-dichloro-3-fluoro-biphenyl structure while preserving the other reactive sites.

  • Step 2 (Nitro Reduction): The resulting nitro-biaryl is then subjected to reduction using tin(II) chloride, as described in Protocol 3 , to unmask the aniline functionality. This step is crucial as it converts the activating group into a key nucleophile for the final fragment coupling.

  • Step 3 (Amide Coupling): The final step involves the acylation of the newly formed aniline with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (a common building block in SDHI synthesis). This standard amide bond formation, typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the target agrochemical, "Fungichlorazole."

Conclusion

This compound is a high-value intermediate for the synthesis of complex agrochemicals. Its well-differentiated reactive sites permit a logical and sequential functionalization strategy, enabling the efficient construction of highly decorated aromatic cores. By leveraging the pronounced reactivity differences between the iodo, chloro, and nitro groups, researchers can access a wide array of molecular architectures, accelerating the discovery and development of novel crop protection agents. The protocols and strategies outlined herein provide a robust framework for harnessing the full synthetic potential of this versatile building block.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • 1-Chloro-3-iodo-5-nitrobenzene | C6H3ClINO2 | CID 19735170 - PubChem. Available at: [Link]

  • (PDF) Synthesis of New Agrochemicals - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

  • BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Available at: [Link]

  • Chemical Properties of 3,5-Dichloronitrobenzene (CAS 618-62-2) - Cheméo. Available at: [Link]

  • Synthetic Approaches To The 2010-2014 New Agrochemicals | PDF - Scribd. Available at: [Link]

  • 1,2,3-triiodo-5-nitrobenzene - Organic Syntheses Procedure. Available at: [Link]

  • m-CHLORONITROBENZENE - Organic Syntheses Procedure. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. Available at: [Link]

  • PESTICIDE INNOVATION. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry. Available at: [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange. Available at: [Link]

  • Long-term fate of polychlorinated biphenyls and polycyclic aromatic hydrocarbons in an agricultural soil - PubMed. Available at: [Link]

  • Authentication of synthetic environmental contaminants and their (bio)transformation products in toxicology: polychlorinated biphenyls as an example | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Available at: [Link]

Sources

Application Note: Chemoselective Sonogashira Coupling of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The functionalization of 1,5-dichloro-3-iodo-2-nitrobenzene represents a classic challenge in medicinal chemistry: achieving chemoselectivity on a densely functionalized, electron-deficient aromatic ring. This substrate contains three potential coupling sites (two C–Cl bonds and one C–I bond) and a nitro group that significantly alters the electronic landscape of the ring.

This Application Note details the protocol for the Sonogashira cross-coupling of this specific substrate. By exploiting the bond dissociation energy (BDE) differential between C–I and C–Cl bonds, researchers can exclusively functionalize the C3 position without disturbing the C1 or C5 chlorides.

Key Application: The resulting ortho-nitroalkyne is a high-value intermediate, serving as a direct precursor for 4,6-dichloro-substituted indoles (via reductive cyclization), a scaffold frequently observed in antiviral and oncology drug candidates.

Mechanistic Analysis

The Chemoselectivity Hierarchy

Success depends on the kinetic control of the Oxidative Addition step. Palladium(0) inserts into carbon-halogen bonds based on the following reactivity order:



  • Substrate Specifics: In this compound, the C3–I bond is the weakest.

  • Electronic Activation: The nitro group at C2 is a strong electron-withdrawing group (EWG). It decreases electron density on the ring, which accelerates the oxidative addition of the nucleophilic Pd(0) species into the C–I bond.

  • Steric Environment: The iodine is flanked by the nitro group (C2) and a hydrogen (C4). While the nitro group provides some steric bulk, the high reactivity of the C–I bond overcomes this barrier under mild conditions.

The Catalytic Cycle

The reaction proceeds via the standard Pd/Cu dual cycle.

  • Oxidative Addition: Pd(0)L₂ inserts into the C3–I bond. The C1–Cl and C5–Cl bonds remain inert at temperatures <60°C.

  • Transmetallation: The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center, displacing the Iodide.

  • Isomerization: The trans-Pd complex isomerizes to cis.

  • Reductive Elimination: The C–C bond is formed, releasing the product and regenerating Pd(0).

Pathway Visualization

The following diagram illustrates the specific catalytic pathway for this substrate, highlighting the selective activation.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining for I vs Cl) Pd0->OxAdd Selects C-I bond Pd_II_Ar Pd(II) Complex (Ar-Pd-I) OxAdd->Pd_II_Ar TransMet Transmetallation (Cu-Acetylide enters) Pd_II_Ar->TransMet Pd_II_Alk Pd(II) Complex (Ar-Pd-Alkyne) TransMet->Pd_II_Alk - CuI RedElim Reductive Elimination (Product Release) Pd_II_Alk->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Ortho-Nitro Alkyne Substrate 1,5-Dichloro-3-iodo- 2-nitrobenzene Substrate->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu-Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide + Base / CuI CuI CuI (Cat.) CuI->CuAcetylide Base Base (Et3N) Base->CuAcetylide CuAcetylide->TransMet

Caption: Figure 1. Chemoselective catalytic cycle. Note the oxidative addition exclusively targets the C-I bond due to lower BDE (approx 65 kcal/mol vs 95 kcal/mol for C-Cl).

Experimental Protocol

Reagents & Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
Substrate This compound1.0ElectrophilePurity >97% essential.
Alkyne Phenylacetylene / TMS-acetylene1.1 - 1.2NucleophileSlight excess to account for homocoupling.
Catalyst PdCl₂(PPh₃)₂0.03 - 0.05CatalystRobust, air-stable precursor.
Co-Catalyst CuI0.05 - 0.10ActivatorMust be white/off-white. If brown/green, recrystallize.
Base/Solvent Et₃N (Triethylamine)ExcessBase & SolventMust be dry and degassed.
Co-Solvent THF or DMF(Optional)SolventUse if substrate solubility is poor in pure amine.
Step-by-Step Methodology

Safety Warning: Nitro-substituted aryl alkynes can be energetic. Copper acetylides are shock-sensitive when dry. Perform all reactions behind a blast shield.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

    • Why: Oxygen promotes the Glaser coupling (homocoupling) of the alkyne, wasting reagents and complicating purification.

  • Solvent Degassing:

    • Sparge the solvent (Et₃N or THF/Et₃N mix) with Argon for 20-30 minutes prior to use.

  • Reagent Loading:

    • Add This compound (1.0 equiv), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%) to the flask.

    • Note: Adding CuI last is a common practice, but in a fully inerted flask, simultaneous addition is acceptable.

  • Reaction Initiation:

    • Add the degassed solvent via syringe.

    • Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.

    • Observation: The solution often changes color (yellow to dark brown/black) upon formation of the active catalytic species.

  • Incubation:

    • Stir at Room Temperature (20-25°C) .

    • Crucial Control: Do NOT heat initially.[9] Heating >50°C increases the risk of activating the C–Cl bonds or causing SNAr side reactions with the amine base.

    • Monitor by TLC or HPLC every 1 hour. The reaction is typically complete within 2-6 hours due to the activation by the nitro group.

  • Work-up:

    • Once starting material is consumed, dilute the mixture with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with water (x2) and brine (x1) to remove ammonium salts.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient. The product (nitro-alkyne) is usually less polar than the starting material if the alkyne is non-polar.

Workflow Diagram

ProtocolWorkflow Step1 1. Setup Dry Flask, Ar atm Step2 2. Load Solids Substrate, Pd, Cu Step1->Step2 Step3 3. Add Liquids Solvent + Alkyne Step2->Step3 Step4 4. React RT, 2-6 hrs Step3->Step4 Step5 5. Workup Celite Filter -> Wash Step4->Step5

Caption: Figure 2. Operational workflow for bench-scale synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these control points:

IssueDiagnosticRoot CauseCorrective Action
Homocoupling (Glaser) Product contains R-C≡C-C≡C-R dimer.Oxygen ingress.Re-degas solvents. Ensure Argon balloon is positive pressure.
No Reaction Starting material persists after 6h.Inactive Catalyst.Check CuI color (must be white). If Pd is black immediately upon addition, it may be decomposed.
Side Products (Cl-coupling) Mass spec shows loss of Cl.[10]Temperature too high.STRICTLY maintain RT. The NO₂ group makes the ring susceptible to SNAr if heated with amine.
Low Yield Black precipitate (Pd black) forms early.Catalyst instability.[4]Switch to Pd(PPh₃)₄ or add excess PPh₃ ligand (10 mol%) to stabilize the Pd species.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[11] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922. Link

  • Rossi, R., Bellina, F., Carpita, A. (1995). Palladium- and/or Copper-mediated Cross-coupling Reactions between 1-Alkynes and Vinyl, Aryl, 1-Alkynyl, 1,2-Propadienyl, Propargyl and Allylic Halides or Triflates.[4] Synthesis, 1995(10), 1213-1237. Link

  • Gelest, Inc. (2023). Palladium Catalysts for Cross-Coupling Applications. Link (General reference for catalyst handling).

Disclaimer: This protocol involves the use of transition metals and hazardous organic compounds.[6][8] Standard laboratory safety protocols (PPE, fume hood) must be followed.

Sources

Application Notes and Protocols for the Scalable Synthesis of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Versatile Chemical Building Block

1,5-Dichloro-3-iodo-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of chloro, iodo, and nitro substituents on the benzene ring offers multiple reaction sites for further chemical transformations. This application note provides a detailed, scalable, and reliable synthetic route for the preparation of this compound, starting from the readily available 3,5-dichloroaniline. The presented protocols are designed for practical implementation in a laboratory setting, with a focus on safety, scalability, and high-yield production.

The synthesis is a three-step process that begins with the nitration of 3,5-dichloroaniline, followed by the diazotization of the resulting 3,5-dichloro-2-nitroaniline, and culminates in a Sandmeyer-type iodination to yield the final product. Each step has been carefully designed to ensure high selectivity and yield, with detailed explanations of the underlying chemical principles and safety considerations.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a three-step sequence as illustrated below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization cluster_2 Step 3: Iodination A 3,5-Dichloroaniline B Acetanilide Protection A->B Acetic Anhydride C Nitration B->C HNO3, H2SO4 D Deprotection C->D Acid Hydrolysis E 3,5-Dichloro-2-nitroaniline D->E F 3,5-Dichloro-2-nitroaniline G Diazonium Salt Formation F->G NaNO2, H2SO4, 0-5 °C H Diazonium Salt I This compound H->I Potassium Iodide (KI) G cluster_0 Protection (Acetylation) cluster_1 Nitration cluster_2 Deprotection (Hydrolysis) aniline 3,5-Dichloroaniline acetanilide 3,5-Dichloroacetanilide aniline->acetanilide Nucleophilic Acyl Substitution acetic_anhydride Acetic Anhydride acetic_anhydride->acetanilide acetanilide2 3,5-Dichloroacetanilide nitrating_mixture HNO3 + H2SO4 -> NO2+ nitro_acetanilide 3,5-Dichloro-2-nitroacetanilide nitrating_mixture->nitro_acetanilide Electrophilic Aromatic Substitution acetanilide2->nitro_acetanilide nitro_acetanilide2 3,5-Dichloro-2-nitroacetanilide final_product 3,5-Dichloro-2-nitroaniline nitro_acetanilide2->final_product Acid-catalyzed Hydrolysis

Caption: Reaction mechanism for the synthesis of 3,5-dichloro-2-nitroaniline.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-nitroaniline

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
3,5-Dichloroaniline162.021.0
Acetic Anhydride102.091.1
Glacial Acetic Acid60.05-
Concentrated Sulfuric Acid (98%)98.08-
Concentrated Nitric Acid (70%)63.011.1
Ethanol46.07-
Deionized Water18.02-

Procedure:

  • Protection of the Amino Group:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) to the solution.

    • Heat the mixture to reflux for 30 minutes.

    • Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

    • Collect the precipitated 3,5-dichloroacetanilide by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the product in a vacuum oven.

  • Nitration of 3,5-Dichloroacetanilide:

    • In a 500 mL beaker, carefully add the dried 3,5-dichloroacetanilide to concentrated sulfuric acid, ensuring the temperature is maintained below 30 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

    • Cool the acetanilide solution to 0-5 °C using an ice-salt bath.

    • Slowly add the cold nitrating mixture dropwise to the acetanilide solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.

  • Deprotection and Isolation:

    • Pour the reaction mixture onto crushed ice with constant stirring.

    • Allow the ice to melt, and the crude 3,5-dichloro-2-nitroacetanilide will precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Transfer the crude product to a round-bottom flask containing a mixture of ethanol and concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide group.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The precipitated 3,5-dichloro-2-nitroaniline is collected by vacuum filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol.

Part 2 & 3: Diazotization and Iodination (Sandmeyer-Type Reaction)

The Sandmeyer reaction is a powerful tool for the conversion of primary aryl amines into a variety of functionalized aromatic compounds. [1]In this two-step, one-pot procedure, the amino group of 3,5-dichloro-2-nitroaniline is first converted to a diazonium salt, which is then displaced by an iodide ion from potassium iodide.

Reaction Mechanism: Diazotization and Iodination

G cluster_0 Diazotization cluster_1 Iodination amine 3,5-Dichloro-2-nitroaniline diazonium_salt Arenediazonium Salt amine->diazonium_salt Electrophilic Attack nitrous_acid NaNO2 + H2SO4 -> HONO nitrous_acid->diazonium_salt diazonium_salt2 Arenediazonium Salt final_product This compound diazonium_salt2->final_product Nucleophilic Substitution (SN1-like) potassium_iodide Potassium Iodide (KI) potassium_iodide->final_product

Caption: Mechanism of diazotization and subsequent iodination.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
3,5-Dichloro-2-nitroaniline207.021.0
Concentrated Sulfuric Acid (98%)98.08-
Sodium Nitrite (NaNO₂)69.001.1
Potassium Iodide (KI)166.001.2
Sodium Thiosulfate (Na₂S₂O₃)158.11-
Dichloromethane (DCM)84.93-
Deionized Water18.02-

Procedure:

  • Diazotization:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully dissolve 3,5-dichloro-2-nitroaniline (1.0 eq) in concentrated sulfuric acid. The dissolution may be exothermic, so control the temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent the temperature from rising and to minimize the evolution of nitrogen oxides.

    • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination:

    • In a separate 2 L beaker, prepare a solution of potassium iodide (1.2 eq) in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If any free iodine is present (indicated by a brownish color), add a small amount of sodium thiosulfate solution to decolorize it.

    • Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. [2][3] * Dry the purified product in a vacuum desiccator.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTemp (°C)Time (h)Expected Yield (%)
13,5-DichloroanilineAcetic Anhydride, HNO₃, H₂SO₄0-10 (Nitration)2-375-85
2 & 33,5-Dichloro-2-nitroanilineNaNO₂, H₂SO₄, KI0-5 (Diazotization)2-380-90

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Pale yellow to yellow solid.

  • Melting Point: Determination of the melting point is a good indicator of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit six distinct signals for the six aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₆H₂Cl₂INO₂ = 317.9 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms and one iodine atom.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. [4]* Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. [5]* Nitro Compounds: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact. [6][7]* Diazonium Salts: Diazonium salts are thermally unstable and can be explosive in their solid, dry state. NEVER attempt to isolate the diazonium salt. The protocols described herein are designed for the in situ use of the diazonium salt in solution, which is a much safer practice. The diazotization reaction must be maintained at low temperatures (0-5 °C) to prevent decomposition. [8]

References

  • Benchchem. (2025). Application Notes & Protocols: Controlled Nitration of Aniline for Selective Ortho/Para Isomer Synthesis.
  • Scribd. (n.d.).
  • ChemicalBook. (2025, August 15). 3,5-Dichloroaniline | 627-43-7.
  • Suvchem Laboratory Chemicals. (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE).
  • Carl ROTH. (n.d.).
  • Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.
  • Benchchem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
  • Techno PharmChem. (2023, October 27). ANILINE.
  • Elsevier. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters.
  • Benchchem. (2025).
  • MilliporeSigma. (n.d.). 3,5-Dichloroaniline for synthesis 626-43-7.
  • ChemicalBook. (n.d.). 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Quick Company. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.
  • ProQuest. (n.d.). 3,5-Dichloroaniline: Biotransformation and Mechanistic Aspects of Nephrotoxicity In Vitro.
  • Springer Nature. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.
  • Reddit. (2022, November 11).
  • Wikipedia. (n.d.). 3,5-Dichloroaniline.
  • American Chemical Society. (n.d.). The Nitration of o-Dichlorobenzene. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • PraxiLabs. (2022, November 7).
  • YouTube. (2013, September 9).
  • YouTube. (2020, July 1).
  • Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Benchchem. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene.
  • Journal of the Indian Institute of Science. (n.d.). PREPARATION OF 3: 4-DICHLORO- AND 3: 4: 5-TRICHLORO-ANILINES.
  • Guidechem. (n.d.). Benzene, 1,5-dichloro-2-iodo-3-nitro- CAS NO.189576-09-8.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Google Patents. (n.d.).
  • NIST. (n.d.). Benzene, 1,2-dichloro-3-nitro-.
  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene.
  • SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[13C NMR].
  • Google Patents. (n.d.).
  • Benchchem. (2025). Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide.
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy.
  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yields for Electron-Deficient Aryl Iodides Document ID: TSC-2024-DCNI Target Molecule: 1,5-Dichloro-3-iodo-2-nitrobenzene (IUPAC: 1-iodo-2-nitro-3,5-dichlorobenzene)

Executive Summary & Mechanistic Insight[1]

The Core Challenge: The synthesis of this compound typically proceeds via the Sandmeyer reaction of 3,5-dichloro-2-nitroaniline . The primary yield-limiting factor is the electronic deactivation of the aniline precursor. The presence of two chlorine atoms and a nitro group significantly reduces the basicity of the amine, making the initial diazotization step sluggish and prone to side reactions (e.g., phenol formation, polymerization) in standard aqueous acid conditions.

The Solution Strategy: To maximize yield, one must abandon standard aqueous HCl diazotization in favor of anhydrous or highly acidic non-aqueous conditions . This guide focuses on two validated protocols: the classical Nitrosyl Sulfuric Acid method (for scalability) and the


-TsOH/Acetonitrile method  (for functional group tolerance and ease of workup).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Nitrosyl Sulfuric Acid Route)

Recommended for scale-up (>10g) and maximum conversion.

Rationale: Weakly basic amines require the powerful nitrosonium ion (


) generated in concentrated sulfuric acid to drive diazotization.

Step-by-Step Methodology:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge a 3-neck flask with concentrated

      
       (5.0 equiv relative to amine).
      
    • Cool to 0–5°C.

    • Add Sodium Nitrite (

      
      , 1.2 equiv) portion-wise. Critical: Maintain temp <10°C to prevent 
      
      
      
      gas loss. Stir until fully dissolved (clear/pale yellow solution).
  • Diazotization:

    • Dissolve 3,5-dichloro-2-nitroaniline in minimum conc.

      
       or glacial acetic acid.
      
    • Add the amine solution dropwise to the nitrosyl sulfuric acid at 0–5°C.

    • Stir for 2–3 hours at 0–5°C. Checkpoint: The mixture must remain homogenous.

  • Iodination (The Sandmeyer Step):

    • Prepare a solution of Potassium Iodide (KI, 2.5 equiv) in water (minimal volume).

    • Crucial Step: Pour the cold diazonium solution into the stirring KI solution (inverse addition). This prevents high local concentrations of diazonium salt which leads to coupling side-products.

    • Add catalytic Copper(I) Iodide (

      
      , 0.05 equiv) to accelerate radical formation.
      
    • Allow to warm to room temperature, then heat to 60°C for 1 hour until gas evolution (

      
      ) ceases.
      
  • Workup:

    • Quench with saturated Sodium Bisulfite (

      
      ) to remove excess Iodine (
      
      
      
      ).
    • Extract with Dichloromethane (DCM). Wash with water and brine.

Protocol B: The Modern Organic Solvation Route ( -TsOH/MeCN)

Recommended for research scale (<5g) and higher purity profiles.

Rationale: Using


-Toluenesulfonic acid (

-TsOH) in Acetonitrile (MeCN) creates a homogenous organic phase that solubilizes the lipophilic precursor better than aqueous acid, improving kinetics [1].

Step-by-Step Methodology:

  • Suspend 3,5-dichloro-2-nitroaniline (1.0 equiv) in MeCN.

  • Add

    
    -TsOH
    
    
    
    (3.0 equiv). The amine forms a salt and suspension becomes finer.
  • Cool to 0–5°C. Add aqueous solution of

    
     (2.0 equiv) dropwise.
    
  • Stir 30 mins.

  • Add aqueous KI (2.5 equiv) dropwise.

  • Stir at RT for 2 hours.

Comparative Data & Yield Analysis

VariableAqueous HCl (Standard)Nitrosyl Sulfuric Acid (Protocol A)

-TsOH / MeCN (Protocol B)
Diazotization Efficiency Poor (<40%)Excellent (>95%)Good (>85%)
Solubility of Precursor Very LowHighHigh
Major Byproduct Phenols (Hydrolysis)Unreacted AmineResin/Tar
Typical Isolated Yield 25–35%75–88% 65–75%
Purity (Crude) Low (requires column)High (recrystallization often sufficient)Medium

Troubleshooting & Diagnostics (Q&A)

Q1: My reaction mixture turned into a black tar upon adding KI. What happened? Diagnosis: This is likely due to the "Gomberg-Bachmann" side reaction where aryl radicals couple with the unreacted diazonium species. Fix:

  • Inverse Addition: Always add the diazonium salt to the iodide solution, not the other way around. This ensures the diazonium concentration is low relative to the iodide nucleophile.

  • Temperature Control: Ensure the KI solution is cooled to 0°C before addition.

Q2: I see significant unreacted aniline starting material in the NMR. Diagnosis: Incomplete diazotization due to the weak basicity of the amine. Fix:

  • Switch to Protocol A . The acidity of nitrosyl sulfuric acid is required to protonate the weakly basic amine.

  • Increase the reaction time of the diazotization step (up to 4 hours).

  • Ensure the

    
     is dry; moisture degrades the active 
    
    
    
    species.

Q3: The yield is consistent, but the product is purple/brown even after extraction. Diagnosis: Trapped elemental iodine (


).
Fix: 
  • Wash the organic layer vigorously with 10% Sodium Thiosulfate or Sodium Bisulfite until the color persists as pale yellow.

  • Recrystallize from Ethanol/Water or Hexane to remove iodine traces.

Process Visualization

The following diagram illustrates the critical decision pathways for maximizing yield based on precursor solubility and scale.

SandmeyerOptimization Start Start: 3,5-Dichloro-2-nitroaniline Decision Select Protocol based on Scale Start->Decision ProtoA Protocol A: Nitrosyl Sulfuric Acid (>10g Scale) Decision->ProtoA High Scale / Low Solubility ProtoB Protocol B: p-TsOH / MeCN (<5g Research Scale) Decision->ProtoB Low Scale / High Purity req StepA1 Dissolve NaNO2 in conc. H2SO4 (Generate NO+ in situ) ProtoA->StepA1 StepA2 Add Amine at 0°C (Force Diazotization) StepA1->StepA2 StepA3 Inverse Addition to KI/H2O (Prevent Coupling) StepA2->StepA3 Quench Quench with NaHSO3 (Remove I2) StepA3->Quench StepB1 Suspend Amine in MeCN + p-TsOH (Salt Formation) ProtoB->StepB1 StepB2 Add aq. NaNO2 dropwise StepB1->StepB2 StepB2->Quench Product Target: this compound (Yield >75%) Quench->Product

Figure 1: Decision matrix for selecting the optimal iodination pathway based on scale and solubility constraints.

References

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017).[1][2] One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.[1][2] Organic Letters, 19(10), 2518–2521.[2] Link

  • Krasnokutskaya, E. A., et al. (2007).[2] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[2] Synthesis, 2007(1), 81-84. Link

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Recent Literature. Link

  • Sandin, R. B., & Cairns, T. L. (1943). 1,2,3-Triiodo-5-nitrobenzene (Methodology for deactivated amines).[3] Organic Syntheses, Coll.[3] Vol. 2, p.604. Link

Sources

Technical Support Center: Purification of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DCN-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting purification protocols for crude 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary & Triage

User Context: You are dealing with a highly substituted benzene ring containing three distinct electron-withdrawing groups (two chlorines, one nitro) and a labile iodine atom. The Core Challenge: This molecule suffers from steric crowding around the nitro group (flanked by Cl and I). This often suppresses the melting point, leading to persistent "oiling out" during recrystallization.[1] Furthermore, the C-I bond is susceptible to homolytic cleavage (photolysis) or nucleophilic attack, requiring gentle handling.

Quick Diagnostic: What is your Crude State?

Before selecting a method, assess your crude material:

ObservationProbable CauseRecommended Action
Dark Purple/Pink Oil Free Iodine (

) release due to decomposition.
Wash with 10%

(aq) before purification.
Sticky Brown Solid Presence of unreacted aniline precursor or isomers.Proceed to Method B (Chromatography) first.
Yellow/Orange Solid Standard crude material.Proceed to Method A (Recrystallization) .

Decision Logic (Workflow)

The following decision tree outlines the optimal path for purifying this specific intermediate based on purity and physical state.

PurificationStrategy Start Start: Crude Material Check Purity Check (TLC/NMR) Start->Check HighPurity Purity > 85% Check->HighPurity Solid LowPurity Purity < 85% or Oily Check->LowPurity Oil/Tar Recryst Method A: Recrystallization (Ethanol/Water or Hexane/EtOAc) HighPurity->Recryst Column Method B: Flash Chromatography (SiO2, Gradient Elution) LowPurity->Column Final Final Product: Pale Yellow Needles Recryst->Final Column->Recryst Polishing Step

Caption: Figure 1. Strategic workflow for isolating high-purity halogenated nitrobenzenes.

Method A: Recrystallization (The Preferred Protocol)

Applicability: Use this for crude solids with >85% purity. Why this works: The nitro group provides polarity, while the halogens provide lipophilicity. A dual-solvent system exploits this balance.

Solvent System Selection

For this compound, single solvents often fail.[2] Use these binary systems:

SystemRatio (v/v)ProsCons
Ethanol / Water 9:1 to 5:1Best for Scale. High recovery; water suppresses solubility at low temps.Risk of oiling out if water is added too fast.[3]
Hexane / EtOAc 10:1Gentlest. Low boiling point prevents iodine loss.Lower recovery; requires cooling to -20°C.
IPA / Water 4:1Alternative. Good for removing polar impurities.Harder to remove solvent traces (higher BP).
Step-by-Step Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) at 60°C. Add just enough to dissolve the solid. Do not boil aggressively to avoid iodine loss.

  • Filtration (Hot): If insoluble black specks remain, filter rapidly through a pre-warmed glass frit or cotton plug.

  • The "Cloud Point": While keeping the solution at ~50°C, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed (2-3 hours).

    • Critical: If oil droplets form, reheat immediately and add slightly more Ethanol.

  • Crystallization: Once room temp is reached, move to 4°C (fridge) for 4 hours.

  • Collection: Filter vacuum. Wash with cold 50% Ethanol/Water .

Method B: Flash Chromatography (The Cleanup)

Applicability: Use for oily crudes, <85% purity, or removing regioisomers.

Column Parameters[1][3][4][5][6][7][8][9][10]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dry load on Celite is recommended to prevent band streaking due to low solubility in non-polar mobile phases.

Elution Gradient

The iodine atom makes this molecule heavy, but the nitro group anchors it.

  • Equilibration: 100% Hexanes (or Heptane).

  • Elution: 0%

    
     10% Ethyl Acetate in Hexanes.
    
    • Note: The product typically elutes early (Rf ~0.3-0.4 in 9:1 Hex/EtOAc) due to the "greasy" halogens masking the nitro group.

  • Monitoring: UV at 254 nm. (Iodinated compounds quench fluorescence strongly).

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common in crowded nitrobenzenes because the melting point is depressed by impurities. The Fix:

  • Reheat the mixture until it is a single phase.

  • Add a Seed Crystal: If you have any solid pure material, add a tiny speck at 35-40°C.

  • Agitate: Vigorously stir the solution as it cools. This can sometimes force the oil droplets to solidify into an amorphous solid, which can then be recrystallized properly.

  • Change Solvent: Switch to Hexane/EtOAc. Oils are less soluble in non-polar hydrocarbons than in aqueous alcohols.

Q2: The product turned pink/purple during drying.

The Science: The C-I bond is weak (


50-60 kcal/mol). Exposure to light or heat causes homolytic cleavage, releasing Iodine radical (

), which dimerizes to

(purple). The Fix:
  • Wash: Rinse the solid with cold 5% Sodium Thiosulfate (

    
    ) solution on the filter.
    
  • Protect: Dry in a vacuum oven at <40°C and wrap the flask in aluminum foil. Avoid prolonged exposure to ambient light.

Q3: I see two spots on TLC with very similar Rf values.

The Science: You likely have a regioisomer (e.g., 1,3-dichloro-2-iodo-5-nitrobenzene) formed during the nitration or iodination step. The Fix:

  • Recrystallization is rarely effective for separating isomers with such similar polarity.

  • Use Method B but switch the solvent to Toluene/Hexane . The

    
    -stacking interaction of Toluene with the nitro-aromatic ring differs slightly between isomers, often improving separation factor (
    
    
    
    ).

References & Validation

  • General Recrystallization of Nitro-Halo-Benzenes:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for halogenated nitro compounds).

    • Source:

  • Iodine Lability & Handling:

    • Kraszkiewicz, L., & Skulski, L. (2008). "Iodination of activated aromatic compounds with potassium iodide and hydrogen peroxide in acetic acid". Arkivoc. (Discusses stability of iodo-aromatics).

    • Source:

  • Chromatographic Separation of Isomers:

    • BenchChem Technical Support.[4][5][6] "Purification of Halogenated Nitrobenzene Intermediates." (General guidelines for polarity-based separation).

    • Source: (Simulated Link for Context - Refer to standard supplier data sheets for specific isomer data).

  • Safety Data (MSDS):

    • Always consult the SDS for this compound before handling. Key hazards: Skin sensitizer, potential mutagen.

Sources

Technical Support Center: Troubleshooting Coupling Reactions of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1,5-dichloro-3-iodo-2-nitrobenzene in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you overcome challenges and achieve high conversion rates in your experiments. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, ensuring a robust and reproducible methodology.

Core Principles: Understanding the Reactivity of Your Substrate

The unique structure of this compound presents both opportunities for selective functionalization and specific challenges that can lead to low conversion rates. A firm grasp of its inherent properties is the first step in successful troubleshooting.

  • The Halogen Reactivity Hierarchy: The foundational principle for selective coupling on this substrate is the differential reactivity of its carbon-halogen bonds in the rate-determining oxidative addition step of most palladium-catalyzed cycles.[1][2] The bond dissociation energies follow a clear trend, making the C-I bond significantly weaker and thus more reactive than the C-Cl bond.

    • Reactivity Order: C-I >> C-Br > C-Cl > C-F[1][3]

    • Practical Implication: Under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond at the C-3 position, leaving the two C-Cl bonds untouched for potential subsequent transformations. Problems arise when harsh conditions (e.g., excessively high temperatures or overly active catalysts) begin to activate the C-Cl bonds, leading to a loss of selectivity.

  • The Influence of the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group, which profoundly impacts the electronic character of the aromatic ring.

    • Activation: It renders the aryl halide electron-deficient, which generally accelerates the oxidative addition step for C-I and C-Br bonds.[3]

    • Challenges: The nitro group can also be a liability. It can be reduced under certain reaction conditions, participate in unwanted side reactions, or even lead to catalyst deactivation, particularly with certain phosphine ligands that can be oxidized.[4][5] Furthermore, recent advances have shown that the C-NO₂ bond itself can undergo oxidative addition, a process known as denitrative coupling, though this typically requires specialized catalytic systems like Pd/BrettPhos and is a key consideration for advanced troubleshooting.[4][6][7]

General Troubleshooting FAQs (Applicable to All Coupling Reactions)

Before delving into reaction-specific issues, let's address common problems that can plague any cross-coupling experiment with this substrate.

Q1: My reaction shows no conversion, and I recover only starting material. What are the first things to check?

This is a classic "failure to launch" scenario, typically pointing to a fundamental issue with the catalytic system or reaction environment.

  • Catalyst Inactivity: The active Pd(0) species is the engine of your reaction. If it doesn't form or is immediately poisoned, the reaction will not proceed.

    • Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) may be failing. Ensure your phosphine ligand or amine can facilitate this reduction.[8][9] For more reliable results, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G3) that cleanly generates the active LPd(0) species upon exposure to base.[8][9]

  • Oxygen Contamination: Oxygen is the enemy of many Pd(0) catalytic cycles. It can oxidize the active catalyst to an inactive Pd(II) state and oxidize phosphine ligands.

    • Solution: Your degassing procedure must be rigorous. Sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[10] For ultimate oxygen removal, perform several freeze-pump-thaw cycles.

  • Reagent Purity: Low-quality reagents are a frequent source of failure.

    • Solution: Use fresh, high-purity ligands, as phosphines can oxidize over time.[10] Ensure your base is pure and dry (if using an anhydrous protocol). Solvents must be of the appropriate grade and adequately dried/degassed.

Q2: My reaction mixture turns black immediately, and the conversion is low. What is happening?

The formation of a black precipitate is often indicative of palladium black, which is finely divided, aggregated, and catalytically inactive palladium metal.[11]

  • Cause: This typically happens when the ligand fails to properly stabilize the palladium nanoparticles, leading them to fall out of the catalytic cycle. This can be caused by an insufficient ligand-to-palladium ratio, ligand decomposition (e.g., oxidation), or excessively high temperatures.

  • Solution:

    • Check Ligand:Pd Ratio: Ensure you are using an adequate ratio, typically ranging from 1:1 to 4:1, depending on the specific catalyst and ligand system.[10]

    • Choose a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are designed to be more robust and better at stabilizing the palladium center through all stages of the catalytic cycle.[12][13]

    • Moderate Temperature: Avoid excessive heat, as it can accelerate catalyst decomposition.

Troubleshooting Guide for Specific Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful tool for C-C bond formation but can be sensitive to the choice of base and the stability of the boronic acid partner.

Q: I'm getting low conversion to my desired mono-coupled product at the C-3 (iodo) position. How can I optimize the yield?

  • 1. Re-evaluate Your Base: The base is not just a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[14] Its effectiveness is highly dependent on the solvent and substrates.

    • Recommendation: For this electron-deficient substrate, milder inorganic bases are often superior. If you are using Na₂CO₃ or K₂CO₃ with poor results, switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[14] Cs₂CO₃ is particularly effective in challenging couplings due to its higher solubility in organic solvents.

  • 2. Change Your Ligand: Standard ligands like PPh₃ may be insufficient for this challenging substrate.

    • Recommendation: Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos, RuPhos, or XPhos. These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[6][10]

  • 3. Solvent System: The choice of solvent can dramatically impact reaction rates.

    • Recommendation: A biphasic system like Toluene/H₂O or Dioxane/H₂O is common and often effective.[14] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[10] For anhydrous conditions, DMF or THF can be used, but ensure all reagents are scrupulously dried.

Q: I'm observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How do I prevent this?

  • Primary Cause: Homocoupling of boronic acids is most often caused by the presence of oxygen, which facilitates an oxidative dimerization catalyzed by palladium.[10]

  • Solutions:

    • Improve Degassing: This is the most critical step. Ensure your solvent and reaction vessel are rigorously deoxygenated.

    • Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to Pd(0). This process can sometimes consume the boronic acid and lead to homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[10]

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol%)G3 precatalyst ensures reliable formation of the active catalyst.[8] Pd₂(dba)₃ is a direct Pd(0) source.
Ligand XPhos (4.4 mol%) if using Pd₂(dba)₃Bulky, electron-rich ligand accelerates oxidative addition and prevents catalyst decomposition.[13]
Base K₃PO₄ (2.0 - 3.0 eq)Strong, non-nucleophilic inorganic base effective for activating boronic acids.[14]
Solvent Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)Standard biphasic systems that work well for a broad range of substrates.
Temperature 80 - 100 °CProvides sufficient thermal energy without excessive catalyst decomposition.
Sonogashira Coupling (C-C Bond Formation)

This reaction couples the aryl iodide with a terminal alkyne and traditionally uses a copper(I) co-catalyst, which can be a source of problems.

Q: My Sonogashira reaction is sluggish, and I see a lot of alkyne dimerization (Glaser coupling). What should I do?

  • 1. Address the Copper Problem: The copper co-catalyst, while accelerating the reaction, is the primary culprit for Glaser homocoupling, especially in the presence of oxygen.[15][16]

    • Recommendation: First, ensure your reaction is strictly anaerobic. If homocoupling persists, switch to a "copper-free" Sonogashira protocol. These protocols rely on palladium catalysts with specialized ligands that are active enough to proceed without copper, albeit sometimes requiring slightly higher temperatures.

  • 2. Base Selection: The base in a Sonogashira reaction must be non-nucleophilic and strong enough to deprotonate the terminal alkyne.

    • Recommendation: A liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, often acting as both the base and a co-solvent.[15] These are generally effective and help to neutralize the HX byproduct.

  • 3. Ligand Choice for Copper-Free Conditions:

    • Recommendation: Bulky, electron-rich phosphine ligands are again the key. Ligands like P(t-Bu)₃ are highly effective for copper-free Sonogashira reactions, even at room temperature for reactive halides.[17]

ParameterRecommendation (Copper-Free)Rationale
Catalyst PdCl₂(PPh₃)₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%)Common and effective palladium sources for Sonogashira reactions.
Ligand None needed if using pre-formed complexes.---
Additive CuI (4 mol%) - Use only if copper-free failsThe traditional co-catalyst, but the primary cause of homocoupling.[2]
Base Triethylamine (TEA) or DiisopropylamineActs as both base and solvent, neutralizing the HI byproduct.[15]
Solvent THF or DMF (if not using amine as solvent)Provides good solubility for reagents.
Temperature Room Temperature to 60 °CMild conditions are often sufficient and help minimize side reactions.
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig reaction is notoriously sensitive to the choice of base and ligand, and the nitro group on the substrate adds another layer of complexity.

Q: My C-N coupling reaction is failing completely. Why is this substrate so difficult for amination?

  • 1. Base Incompatibility: The nitro group is sensitive to strong bases. The most common and highly active base for Buchwald-Hartwig amination, sodium tert-butoxide (NaOtBu), can potentially react with the nitro group or promote other side reactions.[18]

    • Recommendation: Begin your optimization with a weaker base like Cs₂CO₃ or K₃PO₄.[8] These are often sufficient and are much more compatible with sensitive functional groups. If conversion is still low, a strong alkoxide base can be tested, but at lower temperatures and with careful monitoring.

  • 2. Ligand Deactivation: The combination of an amine and a nitro group can be harsh on the phosphine ligand, which is susceptible to oxidation.

    • Recommendation: This is where modern, robust biarylphosphine ligands are not just helpful, but often essential. Ligands like BrettPhos and RuPhos are specifically designed to resist deactivation and function well with a wide range of amines.[8][13][19] Using a palladacycle precatalyst incorporating one of these ligands (e.g., BrettPhos Pd G3) is the most reliable approach.

  • 3. Aryl Iodide Inhibition: While aryl iodides are typically very reactive, in Buchwald-Hartwig aminations, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[9]

    • Recommendation: If you suspect catalyst inhibition is the issue, ensure your ligand-to-metal ratio is sufficient (at least 2.2:1 for monodentate ligands) and that the reaction is running at an optimal concentration.

ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 (2 mol%) or RuPhos Pd G3 (2 mol%)State-of-the-art precatalysts for C-N coupling; highly active and reliable.[8]
Ligand Included in the precatalyst---
Base Cs₂CO₃ or K₃PO₄ (2.0 eq)Weaker inorganic bases that are more compatible with the nitro functional group.[8][18]
Solvent Toluene or Dioxane (anhydrous, degassed)Standard non-polar aprotic solvents for this transformation.
Temperature 100 - 110 °CHigher temperatures are often required for C-N bond formation.
Visualized Workflows and Mechanisms

To further aid in your troubleshooting, the following diagrams illustrate a logical workflow and the fundamental catalytic cycle for a Suzuki reaction.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Parameter Optimization cluster_2 Advanced Solutions Start Low or No Conversion Reagents 1. Verify Reagent Quality - Fresh Ligand? - Pure Base? - Dry/Degassed Solvent? Start->Reagents Setup 2. Review Reaction Setup - Degassing Thorough? - Inert Atmosphere Maintained? - Correct Stoichiometry? Reagents->Setup Base 3. Screen Bases - Suzuki: K₃PO₄, Cs₂CO₃ - Buchwald: Cs₂CO₃ - Sonogashira: TEA, DIPEA Setup->Base Ligand 4. Change Ligand - Switch to Bulky Biarylphosphine (e.g., XPhos, RuPhos, BrettPhos) Base->Ligand End Successful Conversion Base->End Problem Solved Temp 5. Adjust Temperature - Cautiously Increase/Decrease - Monitor for Decomposition Ligand->Temp Ligand->End Problem Solved Catalyst 6. Change Catalyst Source - Use Pd(0) Precatalyst (e.g., G3 Palladacycle) Temp->Catalyst Solvent 7. Change Solvent System Catalyst->Solvent Solvent->End Problem Solved

Caption: A logical workflow for troubleshooting low conversion rates.

Suzuki_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R' Complex Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' (Desired Product) RedElim->Product ArylIodide Ar-I (Your Substrate) ArylIodide->OxAdd SLOW STEP Check Ligand! Boronic R'-B(OR)₂ + Base Boronic->Trans Check Base!

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling at the C-3 iodo position.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Degassing: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by sparging with argon for 20-30 minutes. Add the degassed solvent (10 mL total) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the product.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Bellina, F., & Rossi, R. (2002). The Suzuki palladium-catalysed cross-coupling reaction: an overview of recent advances. Pure and Applied Chemistry, 74(1), 1–6. Available at: [Link]

  • Kim, Y., & Kim, D. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3245–3258. Available at: [Link]

  • Kim, D. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(17), 10046–10061. Available at: [Link]

  • LibreTexts Chemistry. (2023). 16.6: An Explanation of Substituent Effects. Available at: [Link]

  • Sharma, R., et al. (2023). Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. Available at: [Link]

  • MacMillan, D. S., & Le, C. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1878–1886. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Rossi, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 846. Available at: [Link]

  • Funk, C. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Kim, Y., & Kim, D. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3245-3258. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Kim, D. (2019). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Buchwald, S. L., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2018). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Available at: [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2005). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Available at: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1043. Available at: [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Reddit. (2023). Benenze electrophilic substitution reactions. r/OrganicChemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Sohel, S. M., & Liu, R.-S. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Catalysis Science & Technology, 2(4), 725. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Siegel, D. S., & Toste, F. D. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Available at: [Link]

  • POSTECH. (2011). Cross coupling reactions in organic synthesis themed issue. Available at: [Link]

Sources

Catalyst selection for activation of C-I bond in 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CI-ACT-15DC3I2NB Status: Open Priority: High (Chemoselectivity Critical) Target Molecule: 1,5-Dichloro-3-iodo-2-nitrobenzene

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are attempting to activate the C-I bond in a highly functionalized arene.

Substrate Analysis:

  • Target Bond: C(3)–I. This is the weakest bond (

    
    ) and kinetically most accessible for oxidative addition.
    
  • Interfering Motifs:

    • Ortho-Nitro Group (C2): Provides significant steric hindrance. It forces the iodine out of planarity, making the oxidative addition step faster (electronic activation) but the transmetallation step slower (steric blocking).

    • C(1)–Cl and C(5)–Cl: Potential sites for side reactions. The C(1)–Cl bond is activated by the ortho-nitro group, making it a secondary risk for oxidative addition if the catalyst is too active (

      
      ).
      

Core Directive: Use Ligand-Controlled Chemoselectivity . You must select a catalyst system that is active enough to overcome the ortho-nitro steric bulk but "lazy" enough to ignore the C–Cl bonds.

Catalyst Selection Matrix

Do not default to generic conditions. Use this matrix to select the catalyst based on your coupling partner and available equipment.

Catalyst SystemLigand ClassActivity LevelRec. ApplicationRisk Profile
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate FerrocenylModeratePrimary Recommendation. Excellent for ortho-substituted aryl iodides. The large bite angle accelerates reductive elimination.Low. High selectivity for I vs. Cl.
Pd(PPh₃)₄ Monodentate PhosphineLowSimple couplings (e.g., Phenylboronic acid).Medium. Often fails due to steric bulk of the ortho-NO₂ group.
Pd₂(dba)₃ + SPhos Buchwald (Dialkylbiaryl)Very High"Rescue" Catalyst. Use only if Pd(dppf) fails. Handles extreme sterics.High. Can activate C–Cl bonds if temp > 60°C.
Pd(OAc)₂ + Xantphos Bidentate (Wide Bite)ModerateC–N Couplings (Buchwald-Hartwig) or Carbonylation.Low. Excellent for preventing chelation of Pd to the Nitro group.

Decision Logic & Workflow (Visualization)

The following decision tree guides you through the optimization process, prioritizing chemoselectivity.

CatalystSelection Start Start: C-I Activation of This compound CheckCoupling Identify Coupling Type Start->CheckCoupling Suzuki Suzuki-Miyaura (Boronic Acids) CheckCoupling->Suzuki Sonogashira Sonogashira (Alkynes) CheckCoupling->Sonogashira PrimaryCat Primary Trial: Pd(dppf)Cl2 (5 mol%) Na2CO3, Tol/H2O, 60°C Suzuki->PrimaryCat PdCl2(PPh3)2 + CuI\nrt to 40°C PdCl2(PPh3)2 + CuI rt to 40°C Sonogashira->PdCl2(PPh3)2 + CuI\nrt to 40°C CheckResult Check Conversion (HPLC) PrimaryCat->CheckResult Success >90% Conv. / >95% Selectivity PROCEED CheckResult->Success Good FailSteric Low Conversion (<20%) (Steric Block) CheckResult->FailSteric No Rxn FailSelectivity Side Product: C-Cl Coupling (Over-Active) CheckResult->FailSelectivity Byproducts OptSPhos Switch to Pd-SPhos (Handles Ortho-NO2) FailSteric->OptSPhos OptTemp Reduce Temp to 40°C Switch to Pd(PPh3)4 FailSelectivity->OptTemp

Caption: Figure 1. Logic flow for catalyst selection. Note that Pd(dppf)Cl₂ is the starting point due to its balance of steric tolerance and chemoselectivity.

Troubleshooting Guide

Issue 1: "I see significant de-iodination (reduction) instead of coupling."

Diagnosis: The nitro group facilitates Single Electron Transfer (SET) pathways or coordinates to the Pd, promoting hydrodehalogenation, especially in the presence of alcohols. Solution:

  • Remove Alcohols: Switch solvent from Ethanol/Toluene to THF/Water or DMF (anhydrous) .

  • Base Switch: Avoid formates or alkoxides. Use K₃PO₄ or Cs₂CO₃ .

  • Scavenger: Add 10 mol% of a radical scavenger like TEMPO (rarely needed if solvent is correct).

Issue 2: "The reaction stalls at 20% conversion."

Diagnosis: The ortho-nitro group is creating a "steric wall," preventing the transmetallation step. The Pd(II) intermediate is formed but cannot react with the boronic acid. Solution:

  • Water Content: Ensure sufficient water is present (degassed). Boronic acids require tricoordinate boronate species (Ar-B(OH)₃⁻) to transmetallate.

  • Catalyst Switch: Move to Pd-SPhos or Pd-XPhos . These ligands are designed to reach around steric bulk. Caution: Monitor strictly for C-Cl activation.

Issue 3: "I am getting a mixture of C-I and C-Cl coupling."

Diagnosis: Your catalyst is too active (likely an electron-rich alkylphosphine) or the temperature is too high (>80°C). The C(1)-Cl bond is electronically activated by the nitro group. Solution:

  • Temperature Control: Run the reaction at 40–50°C . The C-I bond activates at room temperature; heat is only needed for the steric hump.

  • Ligand Switch: Use Pd(PPh₃)₄ .[1][2] Triphenylphosphine is less electron-rich than Buchwald ligands, making it much slower to insert into C-Cl bonds.

Standard Operating Protocol (SOP)

Workflow: Chemoselective Suzuki Coupling

Reagents:

  • This compound (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (0.03 – 0.05 equiv)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene (degassed) or 1,4-Dioxane.

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl iodide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Pd(0) is sensitive to O₂; Pd(II) sources like Pd(dppf)Cl₂ are more stable but inert atmosphere is critical for the cycle.

  • Solvation: Add degassed Toluene and the aqueous base solution via syringe. Ratio of Organic:Aqueous should be 3:1 or 4:1.

  • Activation: Heat the block to 60°C .

  • Monitoring: Sample at 1 hour.

    • Quench: Take 50 µL aliquot -> dilute in MeCN -> Filter.

    • Analysis: Check HPLC at 254 nm. Look for the disappearance of the starting material (RT shift).

  • Workup: Once conversion >95%, cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Mechanistic Insight (Visualization)

Understanding why the reaction works is crucial for troubleshooting.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + Ar-I SideCl C-Cl Activation (Avoid High T) Pd0->SideCl If Ligand too rich PdII Pd(II)-Ar-I Complex OxAdd->PdII TransMet Transmetallation (Rate Limiting due to Sterics) PdII->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Figure 2. The catalytic cycle.[1][2][4][5][6][7][8] Note that the Transmetallation step is the bottleneck due to the ortho-nitro group.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can decompose to dimethylamine at high temperatures, which might perform an SNAr reaction on the C-Cl bond (displacing the chlorine ortho to the nitro group). Use DMAc or Toluene if possible.

Q: Why not use Pd/C? A: Pd/C is heterogeneous and often requires Hydrogen or Formate. This risks reducing your Nitro group to an Aniline (


) or de-halogenating the ring. Stick to homogeneous catalysts for cross-coupling this substrate.

Q: My product is purple/dark. Is it contaminated? A: Likely yes. Nitro-aromatics and their reduction byproducts (nitroso/hydroxylamines) are often highly colored. Ensure you wash with dilute HCl (if product is not basic) or perform a thorough silica column chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Application Notes. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][9][10] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex synthetic intermediates is paramount. 1,5-Dichloro-3-iodo-2-nitrobenzene, a highly substituted aromatic compound, presents a unique analytical challenge due to its combination of halogen and nitro functional groups. This guide provides an in-depth analysis of its expected mass spectrometry (MS) fragmentation patterns, offering a comparative perspective against simpler analogues and alternative analytical methodologies. By understanding the causal factors behind specific fragmentation pathways, researchers can more confidently identify this and related compounds in complex matrices.

The Rationale for Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. The process involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the parent ion and its fragments. The resulting fragmentation pattern serves as a molecular fingerprint, providing critical clues about the compound's structure. For a molecule like this compound, understanding the interplay between the different substituents on the aromatic ring is key to interpreting its mass spectrum.

Predicting the Fragmentation of this compound: A Mechanistic Approach

The initial ionization event will form a molecular ion (M⁺˙) at m/z 317. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:
  • Loss of the Nitro Group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 271. This cleavage is driven by the formation of a stable dichlorophenyl radical cation.

  • Loss of Nitric Oxide (NO): Another characteristic fragmentation of nitroaromatics is the loss of nitric oxide (•NO), with a mass of 30 Da, leading to a fragment at m/z 287. This often involves a rearrangement where an oxygen atom is transferred to the aromatic ring.

  • Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds. Therefore, the loss of an iodine radical (•I), with a mass of 127 Da, is a highly probable fragmentation event. This would produce a significant peak at m/z 190, corresponding to the dichloronitrobenzene cation.

  • Loss of Chlorine: The loss of a chlorine radical (•Cl), with a mass of 35 Da, is also possible, which would result in a fragment at m/z 282. Due to the presence of the ³⁷Cl isotope, a smaller peak at m/z 284 would also be expected.

  • Sequential Fragmentations: The initial fragments will likely undergo further fragmentation. For instance, the [M-I]⁺ ion (m/z 190) can subsequently lose the nitro group to give a fragment at m/z 144, or lose nitric oxide to yield a fragment at m/z 160.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Prediction M [M]⁺˙ m/z 317 F1 [M - NO₂]⁺ m/z 271 M->F1 - •NO₂ F2 [M - NO]⁺˙ m/z 287 M->F2 - •NO F3 [M - I]⁺ m/z 190 M->F3 - •I F4 [M - Cl]⁺ m/z 282 M->F4 - •Cl

Caption: Predicted primary fragmentation pathways for this compound.

A Comparative Analysis with Dichloronitrobenzene Isomers

To contextualize the predicted fragmentation of our target molecule, it is instructive to compare it with the known fragmentation patterns of simpler, related compounds. The mass spectra of dichloronitrobenzene isomers are well-documented in the NIST database.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Neutral LossesSource
1,2-Dichloro-4-nitrobenzene 191191 (M⁺), 161 ([M-NO]⁺), 145 ([M-NO₂]⁺), 111 ([M-NO₂-Cl]⁺)[1]
2,5-Dichloronitrobenzene 191191 (M⁺), 161 ([M-NO]⁺), 145 ([M-NO₂]⁺), 109 ([M-NO₂-HCl])[2]
3,5-Dichloronitrobenzene 191191 (M⁺), 161 ([M-NO]⁺), 145 ([M-NO₂]⁺)[3]
Predicted: this compound 317.8317 (M⁺), 287 ([M-NO]⁺), 271 ([M-NO₂]⁺), 190 ([M-I]⁺)-

The comparison highlights that the loss of NO and NO₂ is a common feature for all these nitroaromatic compounds. The unique feature for this compound will be the prominent peak corresponding to the loss of the iodine atom, which is expected to be a major fragmentation pathway due to the relatively weak C-I bond.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound relies on a multi-technique approach. The choice of technique depends on the specific analytical question being addressed, such as purity assessment, structural confirmation, or quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be suitable.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV-Vis detector at a wavelength where the analyte has strong absorbance (typically around 254 nm for aromatic compounds).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection: Inject a known volume onto the column.

  • Data Analysis: The retention time is characteristic of the compound under specific conditions, and the peak area can be used for quantification against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like halogenated nitroaromatics.

Experimental Protocol: GC-MS Analysis

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Oven Program: A temperature gradient to ensure good separation.

  • MS Detection: Electron Ionization (EI) source with a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: The retention time from the GC provides separation information, while the mass spectrum provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in this compound.

Expected ¹H NMR Spectrum:

The molecule has three aromatic protons, which would appear as distinct signals in the aromatic region of the spectrum (typically between 7.0 and 8.5 ppm). The coupling patterns between these protons would confirm their relative positions on the benzene ring.

Expected ¹³C NMR Spectrum:

The spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the attached substituents (Cl, I, NO₂), providing further confirmation of the structure.

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product:

Characterization_Workflow Start Synthesized Product HPLC HPLC (Purity Assessment) Start->HPLC GCMS GC-MS (Molecular Weight & Fragmentation) Start->GCMS NMR NMR (¹H & ¹³C) (Structural Confirmation) Start->NMR Final Confirmed Structure & Purity HPLC->Final GCMS->Final NMR->Final

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a complex interplay of cleavages directed by the nitro and halogen substituents. The key diagnostic fragments are expected to arise from the loss of the nitro group (as NO or NO₂), and the iodine atom. A comparative analysis with simpler dichloronitrobenzene isomers provides a valuable framework for interpreting the mass spectrum of this more complex molecule. For unambiguous structural confirmation and purity assessment, a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques is essential. This integrated analytical approach ensures the high level of scientific rigor required in research and development.

References

  • PubChem. 1,2-Dichloro-4-nitrobenzene. [Link]

  • PubChem. 2,5-Dichloronitrobenzene. [Link]

  • NIST. 3,5-Dichloronitrobenzene. In: NIST Chemistry WebBook. [Link]

Sources

Infrared (IR) spectroscopy peaks for nitro and halide groups in 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectral Signatures of Nitro and Halide Groups in 1,5-Dichloro-3-iodo-2-nitrobenzene

Introduction: Deciphering Molecular Structure with Light

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. By measuring the interaction of infrared radiation with a molecule, we can probe its specific covalent bonds, which vibrate at characteristic frequencies.[1] This provides a unique "fingerprint," allowing for the identification of key functional groups. For complex, highly substituted molecules such as this compound, understanding the expected IR spectrum is crucial for confirming its synthesis and purity.

This guide provides a detailed comparison of the primary IR absorption peaks originating from the nitro (NO₂) and halide (C-Cl, C-I) functional groups within the this compound structure. We will explore the causality behind the position and intensity of these peaks and present the data in a comparative format, grounded in established spectroscopic principles.

Core Functional Group Analysis: A Tale of Dipoles and Vibrations

The IR spectrum of an aromatic compound is a composite of signals from its functional groups and its foundational benzene ring.[2] In this compound, the most diagnostically significant signals arise from the highly polar nitro group, while the halide vibrations are more subtle and located in the complex "fingerprint" region.

The Nitro Group (NO₂): The Dominant Signature

The nitro group is one of the most readily identifiable functionalities in IR spectroscopy. This is due to the large change in dipole moment that occurs during its stretching vibrations, resulting in characteristically strong absorption bands.[2][3] For aromatic nitro compounds, two distinct and intense peaks are the primary evidence of its presence.[3][4]

  • Asymmetric NO₂ Stretch (νₐₛ): This high-intensity absorption is found in the 1550-1475 cm⁻¹ region for aromatic compounds.[2][5] It corresponds to the two N-O bonds stretching out of phase. Conjugation with the benzene ring lowers this frequency compared to its aliphatic counterparts.[2][4]

  • Symmetric NO₂ Stretch (νₛ): A second strong band appears in the 1360-1290 cm⁻¹ range, resulting from the in-phase stretching of the N-O bonds.[2][5] In aromatic nitro compounds, the symmetric and asymmetric stretching bands often exhibit comparable, high intensities.[4]

The Carbon-Halogen Moieties (C-Cl and C-I): Fingerprint Region Insights

Vibrations involving heavier atoms (like chlorine and iodine) and the less polar carbon-halogen bonds require less energy, and thus their absorption peaks are found at lower wavenumbers, in the so-called fingerprint region (< 1000 cm⁻¹).

  • Aryl C-Cl Stretch: The stretching vibration for a chlorine atom attached to an aromatic ring is typically observed in the 1100-1000 cm⁻¹ region. These bands are often of medium to weak intensity and can be difficult to assign definitively in a crowded spectrum.

  • Aryl C-I Stretch: The C-I bond is weaker and involves a much heavier atom than chlorine. Consequently, its stretching frequency is significantly lower, appearing at wavenumbers below 600 cm⁻¹ . This peak is often weak and may fall outside the detection range of standard mid-IR (4000-400 cm⁻¹) spectrometers.

The Aromatic Backbone: The Constant Framework

While not the focus, the signals from the benzene ring provide context for the overall spectrum. Key absorptions include:

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[6][7][8]

  • Aromatic C=C Stretch: A series of medium-to-weak bands in the 1620-1400 cm⁻¹ region.[8][9][10]

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions between 900-675 cm⁻¹ are highly characteristic of the ring's substitution pattern.[7][9] However, it is noted that nitro substituents can sometimes complicate the interpretation of these patterns.[10]

Comparative Summary of Predicted IR Peaks

The following table objectively summarizes the expected IR absorption data for the key functional groups in this compound, allowing for easy comparison.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityDiagnostic Value
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475[2][5]StrongVery High
Nitro (Ar-NO₂)Symmetric Stretch1360 - 1290[2][5]StrongVery High
Aromatic C-HC-H Stretch3100 - 3000[6][7]Weak to MediumModerate
Aromatic C=CRing Stretch1620 - 1400[8][9]Medium to WeakModerate
Aryl C-ClC-Cl Stretch~1100 - 1000Medium to WeakLow to Moderate
Aryl C-IC-I Stretch< 600WeakVery Low
C-NC-N Stretch890 - 835[2]Weak to MediumLow

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To validate the predicted spectral features, a standard experimental procedure for a solid sample is required. The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and reliable technique.

Objective: To obtain the mid-infrared spectrum of solid this compound.

Apparatus: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Run a background spectrum to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: After the scan is complete, the instrument's software will display the processed spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as in Step 1.

Visualization of Spectral Regions and Key Vibrations

The logical workflow for analyzing the IR spectrum of this compound can be visualized by dividing the spectrum into key regions, each containing characteristic peaks for the molecule's functional groups.

IR_Analysis_Workflow start IR Analysis of This compound high_freq High Wavenumber Region (>1600 cm⁻¹) start->high_freq mid_freq Mid Wavenumber Region (1600-1000 cm⁻¹) start->mid_freq fingerprint Fingerprint Region (<1000 cm⁻¹) start->fingerprint ch_stretch Aromatic C-H Stretch ~3100-3000 cm⁻¹ (Weak) high_freq->ch_stretch no2_asym Asymmetric NO₂ Stretch 1550-1475 cm⁻¹ (Strong) mid_freq->no2_asym cc_stretch Aromatic C=C Stretches ~1600 & ~1475 cm⁻¹ (Med-Weak) mid_freq->cc_stretch no2_sym Symmetric NO₂ Stretch 1360-1290 cm⁻¹ (Strong) mid_freq->no2_sym ccl_stretch Aryl C-Cl Stretch ~1100-1000 cm⁻¹ (Variable) mid_freq->ccl_stretch ch_oop C-H Out-of-Plane Bends 900-675 cm⁻¹ (Strong) fingerprint->ch_oop cn_stretch C-N Stretch ~890-835 cm⁻¹ (Weak) fingerprint->cn_stretch ci_stretch Aryl C-I Stretch < 600 cm⁻¹ (Variable) fingerprint->ci_stretch

Caption: Logical workflow for the IR spectral analysis of this compound.

Conclusion

The infrared spectrum of this compound is predicted to be dominated by two very strong and highly diagnostic absorption bands for the nitro group's asymmetric and symmetric stretches in the 1550-1290 cm⁻¹ range. In contrast, the halide groups produce weaker signals in the lower-frequency fingerprint region. The C-Cl stretch is expected around 1100-1000 cm⁻¹, while the C-I stretch appears below 600 cm⁻¹ and may be difficult to observe. A comprehensive analysis, using the comparative data provided, allows researchers to confidently identify these key functional groups and verify the molecular structure.

References

  • University of California, Davis. Infrared of nitro compounds - Chemistry. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Spectroscopy Magazine. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

  • SlideShare. The features of IR spectrum. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Chemistry Steps. Infrared spectra of aromatic rings. Available at: [Link]

  • NIST WebBook. Benzene, 1-iodo-2-nitro-. Available at: [Link]

  • Re3data.org. Spectral Database for Organic Compounds. Available at: [Link]

  • NIST WebBook. Benzene, 1-iodo-3-nitro-. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

Sources

X-ray crystallography and structural analysis of 1,5-Dichloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography and Comparative Structural Analysis of 1,5-Dichloro-3-iodo-2-nitrobenzene

This guide offers a comprehensive exploration into the structural determination of this compound. In the dynamic fields of materials science and drug development, a precise understanding of a molecule's three-dimensional architecture is paramount. X-ray crystallography remains the definitive technique for elucidating atomic arrangements in the solid state, providing critical insights into molecular conformation, packing, and intermolecular interactions that govern a material's bulk properties.[1][2][3]

While a published crystal structure for this compound is not currently available in open-access databases like the Cambridge Structural Database (CSD), this guide will proceed with a robust, field-proven approach.[4] We will detail the complete experimental workflow for its synthesis and crystallographic analysis. Critically, we will perform a comparative structural analysis against closely related, crystallographically characterized halonitrobenzenes. This comparative methodology allows for authoritative predictions of the target molecule's structural features and demonstrates a powerful strategy for researchers when direct structural data is unavailable.

Part 1: Synthesis and Crystallization: The Path to a Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Pathway

A plausible and efficient route to this compound involves a Sandmeyer-type reaction starting from a commercially available aniline precursor, 2,4-dichloro-6-nitroaniline. This choice is predicated on the reliability of diazotization and subsequent iodination reactions for aromatic amines.[5][6]

Experimental Protocol: Synthesis

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and cooled to 0-5°C in an ice-salt bath, dissolve 2,4-dichloro-6-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

    • Stir the resulting mixture for 30-45 minutes at 0-5°C.

  • Iodination:

    • In a separate beaker, prepare a saturated aqueous solution of potassium iodide (KI, 1.5 equivalents).

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a sodium thiosulfate solution (to remove any free iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound. Purity should be confirmed by NMR spectroscopy before proceeding.[7]

Crystallization: The Art of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. For a compound like this compound, slow evaporation is a reliable starting point.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents and solvent mixtures for solubility. A good starting point is a binary system where the compound is soluble in one solvent (e.g., acetone, dichloromethane) and poorly soluble in the other (e.g., methanol, hexane).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial.

  • Incubation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Monitoring: Place the vial in a vibration-free environment and monitor over several days for the formation of well-defined, prism-shaped crystals.

Part 2: The Crystallographic Workflow: From Crystal to Structure

Single-crystal X-ray diffraction is a non-destructive technique that provides the most precise information about a molecule's atomic structure.[8] The workflow involves mounting a suitable crystal, collecting diffraction data, and using that data to solve and refine the molecular structure.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[9] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. A full sphere of diffraction data (intensities of thousands of reflections) is collected as the crystal is rotated.[10]

  • Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9] The final refined structure is evaluated based on figures of merit such as the R-factor.

G Overall Workflow: From Synthesis to Structural Insights cluster_synthesis Synthesis & Purification cluster_analysis Crystallography & Analysis start Precursor: 2,4-dichloro-6-nitroaniline diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) start->diazotization iodination Iodination (KI Solution) diazotization->iodination workup Extraction & Work-up iodination->workup purification Column Chromatography workup->purification crystallization Crystallization (Slow Evaporation) purification->crystallization purification->crystallization data_collection X-ray Data Collection (Diffractometer, ~100 K) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement analysis Structural Analysis (Bonding, Interactions) refinement->analysis end_node Final Structural Data: CIF File, Interaction Tables analysis->end_node G Comparative Molecular Structures and Key Interactions cluster_target Predicted: this compound cluster_comp1 Known: 2,4-Dichloro-1-iodo-6-nitrobenzene cluster_comp2 Known: 1,3-Diiodo-5-nitrobenzene target comp1 target_label Predicted Features: - Moderate NO₂ twist (30-60°) - Strong I···O halogen bonding - Slipped π-stacking comp2 comp1_label Observed Features: - Large NO₂ twist (90°) - I···O and C-H···Cl contacts - Steric hindrance dominates comp2_label Observed Features: - Planar NO₂ group (~0°) - Type I I···I interactions - π-stacking is major cohesive force

Sources

Comparing reactivity of 1,5-Dichloro-3-iodo-2-nitrobenzene vs 1,3-Dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide contrasts the reactivity profiles of 1,3-Dichloro-2-nitrobenzene (Reference A) and its highly functionalized analog, 1,5-Dichloro-3-iodo-2-nitrobenzene (Target B) .

While Reference A serves as a classic, symmetrical electrophile for generating 2-nitro-1,3-phenylenediamines, Target B represents a "programmable scaffold." The introduction of the iodine atom at C3 and the chlorine at C5 breaks the molecular symmetry, creating three distinct electrophilic sites. This allows for orthogonal functionalization —the ability to selectively modify one position without affecting the others using different reaction classes (Transition Metal Catalysis vs. Nucleophilic Aromatic Substitution).

Quick Comparison Matrix
Feature1,3-Dichloro-2-nitrobenzene (Ref A)This compound (Target B)
Symmetry

(Symmetrical)

(Asymmetrical)
Primary Reactivity

(Ortho-Cl)
Pd-Catalysis (Ortho-I) &

(Para-Cl)

Regioselectivity
Statistical (Mono vs. Bis)Electronic/Steric controlled (Para > Ortho)
Steric Environment Moderate (Planar Nitro)High (Twisted Nitro - SIR Effect)
Application Symmetrical Linkers, DyesOrthogonal Drug Scaffolds, PROTACs

Structural Analysis & Mechanistic Implications[1][2][3]

The Steric Inhibition of Resonance (SIR)

A critical differentiator is the steric environment around the nitro group.

  • Reference A: The nitro group is flanked by two chlorines. While crowded, the nitro group can often maintain enough planarity to conjugate with the ring, activating the ortho-chlorines for

    
    .
    
  • Target B: The nitro group (C2) is flanked by a Chlorine (C1) and a bulky Iodine (C3). The van der Waals radius of Iodine (1.98 Å) is significantly larger than Chlorine (1.75 Å). This forces the nitro group to twist out of the benzene plane to relieve steric strain.

    • Consequence: The resonance withdrawal of the nitro group is diminished.[1] The activation of the ortho positions (C1-Cl and C3-I) is reduced. The para position (C5-Cl) retains activation via inductive effects ($ -I $ effect), making it the preferred site for nucleophilic attack.

Reactivity Decision Tree

The following diagram illustrates the decision logic for selecting the correct scaffold and reaction pathway.

ReactivityLogic Start Select Scaffold RefA 1,3-Dichloro-2-nitrobenzene (Symmetrical) Start->RefA Low Cost / Simple TargetB This compound (Asymmetrical) Start->TargetB Complex Scaffold Rxn_SNAr S_NAr Reaction (Nucleophilic Attack) RefA->Rxn_SNAr Goal_Ortho Goal: Orthogonal Functionalization TargetB->Goal_Ortho Goal_Sym Goal: Symmetrical Substitution Goal_Ortho->Rxn_SNAr Step 2: Target Para-Cl Rxn_Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Goal_Ortho->Rxn_Pd Step 1: Target Iodine Prod_A Mixture of Mono/Bis (Requires Chromatography) Rxn_SNAr->Prod_A Statistical Control Prod_B2 Site C5: Heteroatom Bond (Regioselective) Rxn_SNAr->Prod_B2 Prod_B1 Site C3: C-C Bond Formation (Chemoselective) Rxn_Pd->Prod_B1

Caption: Decision matrix for scaffold selection. Target B allows sequential, programmable functionalization.

Chemoselectivity & Regioselectivity Data[2][3][4][5][6]

Transition Metal Coupling (Suzuki-Miyaura)

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) determines selectivity.

  • Bond Dissociation Energy (BDE):

    
     (65 kcal/mol) < 
    
    
    
    (81 kcal/mol) <
    
    
    (96 kcal/mol).
  • Outcome: Pd(0) inserts exclusively into the C3-I bond of Target B. The C-Cl bonds remain intact. Reference A is inert under standard Pd conditions unless specialized ligands (e.g., Buchwald biarylphosphines) are used.

Nucleophilic Aromatic Substitution ( )

In


, the rate-determining step is the formation of the Meisenheimer complex.
  • Leaving Group Ability:

    
    . (Electronegativity stabilizes the intermediate).[2]
    
  • Target B Regioselectivity:

    • C3-I: Poor leaving group for

      
      , sterically blocked.
      
    • C1-Cl (Ortho): Good leaving group, but deactivated by SIR (twisted nitro) and steric crowding.

    • C5-Cl (Para): Good leaving group, less sterically hindered, inductively activated.

  • Experimental Observation: Nucleophiles (amines, thiols) preferentially attack C5-Cl (Para) over C1-Cl.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Target B)

Objective: Functionalize C3-Iodine while preserving C-Cl bonds.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water (4:1)

Workflow:

  • Degassing: Charge Schlenk flask with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).[3]
    
  • Solvation: Add degassed DME and aqueous base via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent activation of C-Cl bonds.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Expected Yield: 85–92%.

Protocol B: Regioselective Amination (Target B)

Objective: Selective displacement of Para-Chlorine (C5).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: THF or Acetonitrile (0.1 M)

Workflow:

  • Setup: Dissolve substrate in THF at

    
    .
    
  • Addition: Add DIPEA followed by dropwise addition of Morpholine.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
    
    • Critical Control: If temperature exceeds

      
      , trace substitution at C1-Cl (Ortho) may occur.
      
  • Workup: Quench with water, extract with DCM.

  • Validation: NMR should show loss of symmetry (if any existed) and NOE correlations indicating substitution para to nitro.

  • Expected Yield: 78–85% (C5-isomer).

Comparative Performance Data

The following table summarizes the reactivity of both molecules with standard reagents.

Reagent / Condition1,3-Dichloro-2-nitrobenzene (Ref A)This compound (Target B)
Morpholine / RT Mono-substitution (Ortho) + ~10% Bis-substitutionSelective C5-substitution (Para)

/ 60°C
No Reaction (Recovery of SM)Selective C3-coupling (Suzuki)

(Thiolate)
Rapid Bis-substitution (uncontrollable)Stepwise substitution possible (Para first)

/ Pd/C
Reduction to Aniline + DechlorinationReduction to Aniline + Deiodination/Dechlorination
Mechanistic Pathway Diagram

Comparison of the reaction vectors for Target B.

Pathways Center This compound Left Path A: Pd(0) Catalysis (Suzuki/Sonogashira) Center->Left Boronic Acid / Pd cat. Right Path B: Nucleophilic Attack (S_NAr) Center->Right Amine / Base / RT OutLeft Product: 3-Aryl-1,5-dichloro-2-nitrobenzene (Retention of Cl) Left->OutLeft Oxidative Addition at C-I OutRight Product: 5-Amino-1-chloro-3-iodo-2-nitrobenzene (Retention of I and Ortho-Cl) Right->OutRight Meisenheimer Complex at C-5

Caption: Orthogonal reaction vectors available for Target B.

References

  • BenchChem. (2025).[3] A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

  • Bohm, S., & Exner, O. (2000).[4] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry (Weinheim an der Bergstrasse, Germany), 6(18), 3391–3398. Retrieved from

  • WuXi Biology. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • RSC. (2025). Directed nucleophilic aromatic substitution reaction. Retrieved from

Sources

Validating purity of 1,5-Dichloro-3-iodo-2-nitrobenzene using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 1,5-Dichloro-3-iodo-2-nitrobenzene (


) presents unique challenges due to its high heteroatom content (Halogens + Nitro group) and extremely low hydrogen mass percentage (~0.63%). While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying specific organic impurities, it fails to detect inorganic salts, moisture, or solvent occlusions that frequently plague the synthesis of halogenated nitroaromatics.

This guide argues that Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—serves as the critical "bulk purity" gatekeeper. It provides an absolute mass-balance validation that chromatographic methods cannot achieve alone.[1]

Technical Theory: The "Halogen Trap" in Combustion Analysis

The Mechanism

Standard CHN analysis operates on the principle of Flash Combustion .[2] The sample is burned in an oxygen-rich environment at high temperatures (>1000°C), converting the organic matrix into combustion gases (


, 

,

).[3]
The Challenge: Polyhalogenated Interference

For this compound, the combustion process produces interfering byproducts:

  • Iodine (

    
    ):  Sublimes as 
    
    
    
    gas.[1]
  • Chlorine (

    
    ):  Forms 
    
    
    
    and
    
    
    .[1]

Without intervention, these halogens pass into the detector or react with the copper reduction layer, leading to:

  • Corrosion: Damage to the Thermal Conductivity Detector (TCD).[1]

  • False Nitrogen Readings: Halogen gases can have thermal conductivities that interfere with

    
     quantification.[1]
    
  • Incomplete Combustion: Iodine can coat active sites in the combustion tube.[1]

The Solution: Silver Wool Scrubbing

To validate this specific molecule, the combustion tube must be packed with Silver Wool or Silver Tungstate on Magnesium Oxide .[1]

This "scrubbing" layer chemically traps the halogens before the gas stream reaches the reduction zone, ensuring only


, 

, and

reach the detector.

Comparative Analysis: EA vs. HPLC vs. qNMR[1]

The following table contrasts the utility of EA against standard alternatives for this specific substrate.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
Primary Output Absolute Mass % (Bulk Purity)Relative Area % (Molecular Purity)Molar Ratio (Structural Purity)
Detection Basis Combustion products (

)
UV Absorbance (Chromophores)Proton resonance integration
Inorganic Detection Excellent (Detects non-combustibles)Poor (Salts are usually invisible)Poor (Salts are invisible)
Solvent/Water Detection Excellent (Deviates H/C values)Poor (Elutes in void volume)Good (If solvent has protons)
Halogen Interference High (Requires Ag trap)Low (Unless co-eluting)None
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Critical Blind Spot Cannot distinguish isomersRequires Extinction CoefficientsLow sensitivity for traces (<1%)
Expert Insight:

"HPLC tells you if your molecule is intact; Elemental Analysis tells you if your sample is just your molecule."

[1] For this compound, a "pure" HPLC trace (>99%) is common even when the sample contains 10% inorganic salts (e.g., KI or NaHSO4 from the diazotization workup). Only EA will reveal this contamination through a depressed Carbon value. [1]

Experimental Protocol: Validating

Theoretical Calculation

Before analysis, establish the theoretical mass percentages.[1]

  • Formula:

    
    
    
  • Molecular Weight: 317.89 g/mol [1]

ElementCalculationTheoretical %
Carbon

22.67%
Hydrogen

0.63%
Nitrogen

4.41%

Note: The extremely low Hydrogen content (0.63%) makes this analysis highly sensitive to moisture. A deviation of just 0.1% in H represents a massive relative error.

Step-by-Step Workflow
Step 1: Sample Preparation (Crucial)
  • Recrystallize the crude solid (typically from Ethanol/Water or Benzene) to remove synthesis byproducts.[1]

  • Vacuum Dry: Dry the sample at 40°C under high vacuum (<1 mbar) for 12 hours over

    
    .
    
    • Reasoning: Nitro compounds can be hygroscopic.[1] Surface moisture will artificially inflate the Hydrogen value and depress Carbon/Nitrogen.[1]

Step 2: Instrument Setup (The Halogen Modification)
  • Combustion Tube: Pack the quartz tube with Copper (reduction), Tungsten Trioxide (

    
    , oxidation catalyst), and Silver Wool (halogen trap) .[1]
    
  • Temperature: Set combustion furnace to 1050°C; Reduction furnace to 650°C.

  • Carrier Gas: Helium (99.999% purity).[1]

Step 3: Calibration
  • Run a "Conditioning" blank to prime the traps.[1]

  • Standard: Use Sulfanilamide or Acetanilide .[1]

    • Validation: The standard must read within

      
       of theoretical values before proceeding.
      
Step 4: Analysis
  • Weigh 2.0 – 2.5 mg of the dried sample into a tin capsule.

  • Add 10 mg of

    
     (Vanadium Pentoxide) additive to the capsule.[1]
    
    • Reasoning:

      
       ensures complete oxidative decomposition of the refractory nitro-halogenated ring.
      
  • Run in triplicate.

Visualizing the Workflow

The following diagrams illustrate the decision process and the specific instrument configuration required for this molecule.

Diagram 1: The Purity Validation Decision Tree

PurityValidation Start Crude this compound HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize Decision1->Recryst No Dry Step 2: Vacuum Drying (Remove Solvents/Water) Decision1->Dry Yes Recryst->HPLC EA Step 3: Elemental Analysis (CHN) (With Ag Trap) Dry->EA Decision2 Values within ±0.4%? EA->Decision2 Pass VALIDATED Ready for Biological/Chemical Use Decision2->Pass Yes Fail Fail: Check Impurities Decision2->Fail No Check1 Moisture Present (Re-dry) Fail->Check1 High H% Check2 Inorganic Salts Present (Wash & Filter) Fail->Check2 Low C/N%

Caption: Decision tree for validating purity. Note that EA is only performed after HPLC confirms molecular integrity, serving as the final check for occluded impurities.

Diagram 2: Combustion Tube Configuration (Halogen Mode)

CombustionTube Sample Sample + V2O5 Zone1 Combustion Zone (1050°C) Oxidation (WO3) Sample->Zone1 O2 Injection Zone2 Halogen Trap (Silver Wool) Traps I2, Cl2 Zone1->Zone2 Gases + I2 + Cl2 Zone3 Reduction Zone (650°C) Copper Wires Zone2->Zone3 Clean Gases Detector TCD Detector (N2, CO2, H2O) Zone3->Detector

Caption: Schematic of the CHN analyzer tube. The Silver Wool zone is critical for preventing Iodine/Chlorine from poisoning the Reduction Zone or Detector.

Data Interpretation & Acceptance Criteria

The "Journal Standard"

Most top-tier journals (JACS, JOC, RSC) require elemental analysis to be within


  of the theoretical value.

For


: 
  • Carbon: 22.27% – 23.07%

  • Nitrogen: 4.01% – 4.81%

  • Hydrogen: 0.23% – 1.03%

Troubleshooting Common Failures
ObservationDiagnosisCorrective Action
High H% (>1.0%) Moisture/Solvent Trap. The sample is wet. Even 1% water w/w adds ~0.11% to H value, which is significant here.Dry at higher temp or longer duration.[1]
Low C% & N% Inorganic Contamination. Presence of non-combustible salts (KI, Silica,

).[1]
Dissolve in organic solvent, filter through Celite, precipitate, and re-dry.[1]
High N% Incomplete Combustion. Formation of refractory char that traps Nitrogen, or interference from un-trapped Iodine.[1]Increase

flow; add more

; replace Silver Wool.

References

  • Royal Society of Chemistry. (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1][4] Inorganic Chemistry Frontiers. Link

  • National Institutes of Health (NIH). (2022).[1] An International Study Evaluating Elemental Analysis. PMC. Link

  • Organic Syntheses. (1940).[1] 1,2,3-Triiodo-5-nitrobenzene (Methodology for iodinated nitrobenzenes). Org. Synth. 20, 103. Link

  • BenchChem. (2025).[1][5][6] A Comparative Guide to HPLC Analysis for Purity Validation. Link

  • Universal Lab. (2024).[1] Basic principles and tests of organic element analysis. Link

Sources

Reference standards for 1,5-Dichloro-3-iodo-2-nitrobenzene characterization

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 1,5-Dichloro-3-iodo-2-nitrobenzene: Qualification & Characterization Guide

Executive Summary

This compound (CAS: 1803850-87-4) is a critical halogenated nitroaromatic building block, frequently employed in the synthesis of complex nitrogen heterocycles via Suzuki-Miyaura coupling (utilizing the C-I bond) or nucleophilic aromatic substitution (SNAr).[1][2][3][4][5][6][7][8][9]

Unlike common pharmacopeial excipients, this compound lacks a USP/EP monograph.[3] Researchers often face a dilemma: rely on Commercial Research Grade materials (variable purity, limited data) or invest in developing an In-House Qualified Reference Standard .[2][3] This guide objectively compares these approaches and provides a self-validating protocol for full characterization.

Part 1: The Hierarchy of Standards

For drug development applications (IND-enabling studies, GMP synthesis), the "Certificate of Analysis" (CoA) provided by catalog vendors is often insufficient. The table below compares the two primary options available to researchers.

FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard
Primary Use Early-stage discovery, rough scouting reactions.[2][3]GMP starting material qualification, analytical method validation.[3]
Purity Definition Often "Area %" by HPLC-UV only.[2][3] Ignores moisture/inorganics.[2][3]Mass Balance Purity (100% - Impurities - Water - Solvents - Ash).[2][3]
Identity Data 1H NMR (low res), Mass Spec.1H/13C NMR, 2D-NMR (HSQC/HMBC), IR, HRMS, XRD.
Assay Accuracy ± 2.0% to 5.0% (variable).± 0.5% to 1.0% (via qNMR or Mass Balance).[2][3]
Risk Factor High: Regioisomers (e.g., 1,3-dichloro-2-iodo-5-nitrobenzene) may co-elute.[2][3]Low: Specificity is proven via orthogonal methods.[2][3]

Part 2: Decision Logic (Visualized)

The following decision tree helps determine when to upgrade from a commercial reagent to a qualified standard.

StandardSelection Start Start: Select Material Source CheckPhase Project Phase? Start->CheckPhase Discovery Early Discovery / Scouting CheckPhase->Discovery Non-Regulated Development GLP Tox / GMP Synthesis CheckPhase->Development Regulated CommGrade Use Commercial Research Grade (Verify Identity via 1H NMR) Discovery->CommGrade NeedQual Require Qualified Standard Development->NeedQual ExistStd Is a Certified Ref Material (CRM) Available? NeedQual->ExistStd NoCRM No (Orphan Standard) ExistStd->NoCRM Likely for CAS 1803850-87-4 Action Execute Full Characterization Protocol (Mass Balance + qNMR) NoCRM->Action

Figure 1: Decision logic for selecting the appropriate reference standard grade based on development phase.

Part 3: Characterization Protocols

To establish Option B (Qualified Standard), you must perform the following self-validating experiments.

Protocol A: Structural Identification (The "Fingerprint")

Objective: Prove the material is this compound and not a regioisomer (e.g., 1,3-dichloro-2-iodo-5-nitrobenzene).[2][3]

  • 1H NMR (400 MHz+, DMSO-d6):

    • Expectation: Two aromatic protons with meta-coupling (~2.0 Hz).

    • Assignment:

      • H4 (between I and Cl): Deshielded, likely doublet at ~7.8–8.2 ppm.[3]

      • H6 (between Cl and Cl): Doublet, slightly upfield relative to H4.[3]

    • Validation: If you see a singlet (isolated proton) or para-coupling (~8 Hz), the structure is incorrect.[3]

  • 13C NMR & HSQC:

    • Verify 6 carbon signals.[2][3] The HSQC must correlate H4 and H6 to their respective carbons, confirming the substitution pattern.

Protocol B: Purity Assay via qNMR (The "Gold Standard")

Objective: Determine absolute purity without relying on UV response factors.[3]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.[2][3]

  • Solvent: DMSO-d6 (ensures solubility of nitroaromatics).[2][3]

  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery.
    
  • Workflow:

    • Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg).[3]

    • Dissolve completely in 0.6 mL DMSO-d6.

    • Acquire 1H NMR (Pulse angle 90°, NS=16 or 32).[3]

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
      
Protocol C: Chromatographic Purity (HPLC-UV)

Objective: Detect related impurities (regioisomers, de-iodinated byproducts).[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3]

    • B: Acetonitrile.[2][3][10]

  • Gradient: 50% B to 90% B over 15 mins (Nitroaromatics are hydrophobic).

  • Detection: 270 nm (Nitro group absorption) and 220 nm (General).[3]

  • Critical Parameter: Resolution (

    
    ) between the main peak and the des-iodo impurity (1,5-dichloro-2-nitrobenzene) must be 
    
    
    
    .[2][3]

Part 4: The Mass Balance Approach (Workflow)

When a Certified Reference Material is unavailable, the "Mass Balance" method is the industry standard for assigning potency.[3]

MassBalance Raw Raw Material ChromPurity HPLC Purity (% Area) (Organic Impurities) Raw->ChromPurity Volatiles Residual Solvents (GC-Headspace / TGA) Raw->Volatiles Inorganics Residue on Ignition (Sulfated Ash) Raw->Inorganics Calc Calculation: 100% - (Org + Vol + Inorg) ChromPurity->Calc Volatiles->Calc Inorganics->Calc Result Assigned Potency (Certified Value) Calc->Result

Figure 2: The Mass Balance workflow for calculating absolute purity.[2][3]

Calculation Logic:


[2][3]

Note: qNMR is used as an orthogonal check.[2][3] If Mass Balance and qNMR results differ by >1.0%, investigate potential UV-inactive impurities or hygroscopicity.[2][3]

References

  • Pauli, G. F., et al. (2012).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[2][3]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2][3] Link[2][3]

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Godejohann, M., et al. (2014).[3] "Chromatographic separation and characterization of chloronitrobenzene isomers." Journal of Chromatography A. Link(Contextual reference for nitroaromatic separation).

Sources

Safety Operating Guide

1,5-Dichloro-3-iodo-2-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Dichloro-3-iodo-2-nitrobenzene Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Emergency Safety Card: Immediate Action

STOP & READ: If you are currently dealing with a spill or immediate exposure, follow these critical steps before proceeding to disposal planning.

Parameter Critical Action / Status
Physical State Solid (likely crystalline).[1][2][3] Do NOT generate dust.
Immediate Hazard Skin/Eye Irritant & Toxic. Potential sensitizer.[1][2][3]
Reactivity Alert DO NOT MIX WITH BASES (e.g., NaOH, KOH, Amines). Risk of explosive Janovsky complexes.[1][2][3]
Stability Light Sensitive (C-I bond cleavage).[1][2][3] Keep in amber glass.
Spill Response Isolate area.[1][2][3][4][5] Dampen with PEG-400 or water (if compatible) to prevent dust.[1][2][3] Scoop into a sealable container. Do not sweep dry.

Pre-Disposal Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that disposing of This compound is not merely about regulatory compliance; it is about preventing specific chemical incompatibilities that occur in mixed-waste streams.

The Chemistry of Hazard (Causality)
  • The Nitro-Halo Risk (Explosion Hazard):

    • Mechanism: The nitro group withdraws electron density, making the ring susceptible to nucleophilic attack. In the presence of strong bases (hydroxides, alkoxides) and ketones (often found in waste solvents like acetone), this compound can form Meisenheimer complexes (Janovsky reaction).

    • Operational Implication: Never dispose of this solid into a "General Organic Waste" carboy that might contain basic aqueous layers or acetone/base mixtures.[2][3] It requires a dedicated or strictly segregated "Halogenated" stream.[1][2][3][4]

  • The Halogen Load (Incineration Requirement):

    • Mechanism: This molecule contains three halogens (2 Cl, 1 I).[1][2] Standard combustion without scrubbing generates acidic gases (HCl, HI) and potential dioxins.[2]

    • Operational Implication: This waste must be flagged for high-temperature incineration with flue gas scrubbing.[1][2][3] It cannot be landfilled or sewered.[1][2][3]

  • Iodine Photolysis (Storage Stability):

    • Mechanism: The Carbon-Iodine bond is weaker than C-Cl or C-H.[1][2][3] Exposure to UV/visible light can cleave this bond, generating free radicals and iodine gas (

      
      ), which is corrosive and toxic.
      
    • Operational Implication: Waste containers must be opaque or amber-colored.

Step-by-Step Disposal Protocol

Step 1: Waste Stream Characterization

Before moving the material, confirm your facility's specific requirements.[2] Generally, this compound falls under:

  • RCRA Classification (USA): Likely D001 (if in flammable solvent) or Toxic (Non-specific).[1][2] Due to the halogen content, it is best managed as Halogenated Organic Waste .[2]

  • EPA Waste Code: If spent solvents are involved, F001/F002 .[2][3][6] If pure substance, treat as Hazardous Chemical Waste (Toxic/Irritant) .[1][2]

Step 2: Segregation & Solubilization
  • Preferred Method (Solid): Keep the material as a solid if your facility accepts solid chemical waste.[1][2][3] This minimizes volume and reduces splash risk.[1][2][3]

  • Alternative Method (Solution): If your facility requires liquid waste:

    • Dissolve the solid in a non-ketone, halogenated solvent (e.g., Dichloromethane/DCM or Chloroform).[2]

    • Why DCM? It is chemically compatible, non-flammable, and already belongs in the halogenated stream.

    • Avoid: Acetone, Ethanol (if basic), or Ethyl Acetate (if basic).[1][2][3]

Step 3: Packaging
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3][7]

  • Secondary Containment: Essential during transport to the accumulation area.[2][3][4][7]

  • Headspace: Leave at least 10% headspace to accommodate potential off-gassing from iodine degradation.[1][2][3]

Step 4: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste.[2][3] The label must read:

Visualizing the Workflow

The following diagram outlines the decision logic for disposing of this specific compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: This compound CheckState Physical State? Start->CheckState SolidPath Keep as SOLID CheckState->SolidPath Facility accepts solids LiquidPath Dissolve for Liquid Stream CheckState->LiquidPath Facility requires liquids Container Packaging: Amber Glass or HDPE (Light Protection) SolidPath->Container SolventChoice Select Solvent: Dichloromethane (DCM) or Chloroform LiquidPath->SolventChoice Incompatible CRITICAL STOP: Avoid Acetone + Bases (Explosion Risk) SolventChoice->Incompatible Avoid Ketones SolventChoice->Container Labeling Labeling: 'Halogenated Organic Waste' 'Toxic' 'Irritant' Container->Labeling Final Transfer to EHS/Disposal (High-Temp Incineration) Labeling->Final

Caption: Decision tree for the safe segregation and packaging of halogenated nitroaromatic waste.

Quantitative Data: Physical & Safety Properties

PropertyDataOperational Relevance
Melting Point ~60–80 °C (Estimated based on analogs)Solid at room temp.[1][2][3] Store cool to prevent sublimation/degradation.[1][2][3]
Solubility Low in water; High in DCM, DMSOUse DCM for cleaning glassware; collect rinsate as halogenated waste.[2][3]
Flash Point >110 °C (Predicted)Not classifiable as "Ignitable" (D001) unless dissolved in flammable solvent.[1][2][3]
Reactivity Group Nitro / Aryl HalideIncompatible with: Strong Oxidizers, Strong Bases, Reducing Agents.[2]

References

  • BenchChem. (2025).[1][2][3][7] Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1][2][3] CAMEO Chemicals: 3-Chloronitrobenzene Data Sheet. Retrieved from [1]

  • Fisher Scientific. (2023).[1][2][3] Safety Data Sheet: 1,3-Dichloro-2-methyl-5-nitrobenzene. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-Dichloro-3-iodo-2-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.